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N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide Documentation Hub

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  • Product: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide
  • CAS: 909361-84-8

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

Executive Summary & Strategic Route Selection Target Molecule: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: 909361-84-8) Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol Core Class: N,N-disubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

Target Molecule: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: 909361-84-8) Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol Core Class: N,N-disubstituted aryl amide / Phenolic amide.[1]

This guide details the synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide, a structural analog often investigated for sensory (cooling/warming) or pharmacological activity. The synthesis presents a specific chemoselective challenge: distinguishing between the nucleophilic nitrogen (aniline) and the nucleophilic oxygen (phenol).

Route Evaluation

Two primary retrosynthetic disconnections were analyzed:

  • Route A (N-Alkylation of Amide): Acylation of 2-amino-4-methylphenol followed by N-ethylation.

    • Critical Flaw: N-alkylation of secondary amides requires strong bases (e.g., NaH) that will deprotonate the phenolic hydroxyl (pKa ~10), leading to competitive O-alkylation and complex mixtures.

  • Route B (Acylation of Secondary Amine): N-ethylation of 2-amino-4-methylphenol followed by acylation.

    • Selected Pathway: This route allows for controlled mono-ethylation using reductive amination. The subsequent acylation step may produce N,O-diacylated byproducts, but these are easily corrected via selective alkaline hydrolysis, making this the most robust and scalable protocol.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is broken down into two linear steps:

  • Reductive Amination: Conversion of 2-amino-4-methylphenol to N-ethyl-2-amino-4-methylphenol.

  • Acylation & Chemoselective Workup: Conversion of the secondary amine to the target amide using propionyl chloride, with a hydrolysis step to cleave any transient phenolic esters.

SynthesisPathway Start 2-Amino-4-methylphenol (CAS 95-84-1) Inter Intermediate: N-Ethyl-2-amino-4-methylphenol Start->Inter Acetaldehyde NaBH(OAc)3 DCE, AcOH Crude Crude Mixture: (Target + O-Acyl impurity) Inter->Crude Propionyl Chloride Et3N, DCM Target TARGET: N-ethyl-N-(2-hydroxy-5-methylphenyl) propanamide Crude->Target NaOH / MeOH (Selective Hydrolysis)

Figure 1: Stepwise synthesis pathway emphasizing the corrective hydrolysis step for high purity.

Detailed Experimental Protocols

Step 1: Synthesis of N-Ethyl-2-amino-4-methylphenol

Objective: Selective mono-ethylation of the aniline nitrogen. Direct alkylation with ethyl halides is discouraged due to the risk of over-alkylation (quaternary salts) and O-alkylation. Reductive amination offers superior control.

Reagents:

  • 2-Amino-4-methylphenol (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Protocol:

  • Imine Formation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 2-amino-4-methylphenol (10 g, 81 mmol) in DCE (150 mL). Add Acetic Acid (4.6 mL) followed by Acetaldehyde (3.9 g, 89 mmol) dropwise at 0°C.

  • Equilibration: Allow the mixture to stir at room temperature for 30 minutes to ensure imine formation.

  • Reduction: Cool the mixture back to 0°C. Add Sodium Triacetoxyborohydride (25.8 g, 121 mmol) portion-wise over 20 minutes. Caution: Gas evolution.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 7:3). The starting aniline spot should disappear.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution until pH ~8.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically pure enough for the next step. If necessary, purify via short silica plug filtration.

Step 2: Acylation and Selective Hydrolysis

Objective: Formation of the amide bond.[2] Since the phenol group is unprotected, some O-acylation (ester formation) will occur. The protocol includes a "saponification workup" to selectively cleave the ester while leaving the robust amide bond intact.

Reagents:

  • N-Ethyl-2-amino-4-methylphenol (from Step 1) (1.0 eq)

  • Propionyl Chloride (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)[3]

  • Solvent: Dichloromethane (DCM)

  • Hydrolysis Agent: 1M NaOH (aq) / Methanol

Protocol:

  • Acylation: Dissolve the N-ethyl intermediate (approx. 81 mmol) in anhydrous DCM (200 mL). Add Triethylamine (22.5 mL, 162 mmol) and cool to 0°C.

  • Addition: Add Propionyl Chloride (8.5 mL, 97 mmol) dropwise over 30 minutes. Maintain temperature below 5°C to minimize exotherms.

  • Reaction: Warm to room temperature and stir for 2 hours. TLC will likely show two spots: the Target Amide and the N,O-Diacylated byproduct.

  • In-Situ Hydrolysis (The Critical Step): Concentrate the reaction mixture to remove excess DCM and propionyl chloride. Redissolve the residue in Methanol (100 mL).

  • Base Treatment: Add 1M NaOH (50 mL) and stir vigorously at room temperature for 30–60 minutes.

    • Mechanism:[4][5] Phenolic esters are highly labile and hydrolyze rapidly under mild alkaline conditions. The N-alkyl amide is sterically hindered and electronically stable, resisting hydrolysis under these specific conditions.

  • Workup: Acidify carefully with 1M HCl to pH ~4-5 (to protonate the phenol). Extract with Ethyl Acetate (3 x 75 mL).

  • Washing: Wash the organic layer with saturated NaHCO₃ (to remove propionic acid) and then brine.

  • Isolation: Dry over MgSO₄ and concentrate to yield the crude target.

  • Crystallization: Recrystallize from Hexane/Ethyl Acetate or Isopropyl Ether to obtain off-white crystals.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueParameterExpected SignatureStructural Assignment
¹H NMR δ 1.0 - 1.2 ppm Triplet (3H) & Triplet (3H)Methyls of N-Ethyl and Propionyl groups
δ 2.1 - 2.3 ppm Quartet (2H)Methylene of Propionyl group (-CO-CH₂-)
δ 2.3 ppm Singlet (3H)Aryl Methyl (-CH₃) at position 5
δ 3.6 - 4.0 ppm Broad Quartet (2H)N-Methylene (-N-CH₂-CH₃)
δ 6.7 - 7.1 ppm Multiplets (3H)Aromatic protons (1,2,4-substitution pattern)
δ 9.0 - 9.5 ppm Broad Singlet (1H)Phenolic Hydroxyl (-OH)
LC-MS m/z 208.28 [M+H]⁺Protonated molecular ion

Note on NMR Rotamers: N,N-disubstituted amides often exhibit rotameric isomerism due to restricted rotation around the C-N amide bond. This may cause peak broadening or doubling of signals (especially the ethyl and propionyl groups) in the ¹H NMR spectrum at room temperature.

Safety & Handling

  • 2-Amino-4-methylphenol: Known skin sensitizer and irritant. Handle in a fume hood.

  • Propionyl Chloride: Highly corrosive and lachrymator. Reacts violently with water. All glassware must be dry.

  • Sodium Triacetoxyborohydride: Generates hydrogen gas upon reaction; ensure adequate venting.

  • Reaction Exotherms: The acylation step is exothermic; strict temperature control (0°C) is required to prevent runaway reactions or tar formation.

References

  • PubChem. (n.d.).[6] N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide (Compound Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for Step 1).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for chemoselective hydrolysis of esters vs amides).

Sources

Exploratory

A Guide to the Spectroscopic Characterization of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide. While direct experimental spectra for this specific molecule are not...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide. While direct experimental spectra for this specific molecule are not widely available in public databases, this document, intended for researchers, scientists, and drug development professionals, leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to provide a robust predictive analysis. This guide will cover the theoretical basis for the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering insights into the structural elucidation of this N-aryl amide.

Introduction

N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide, with the chemical formula C₁₂H₁₇NO₂, belongs to the class of N-aryl amides. This family of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. The presence of a phenolic hydroxyl group, an amide linkage, and a substituted aromatic ring provides a rich scaffold for molecular interactions. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and development of new chemical entities. This guide will delve into the expected spectroscopic signatures of this molecule, providing a foundational understanding for researchers working with this or similar compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. Below is a diagram of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide, highlighting the key functional groups that will be the focus of our analysis.

Caption: Molecular structure of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide with key atoms numbered for spectroscopic assignment.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide would exhibit distinct signals for the aromatic protons, the ethyl group protons, the propanamide protons, the methyl group protons, and the hydroxyl proton.

Experimental Considerations: The choice of solvent is crucial for ¹H NMR analysis, especially for observing labile protons like the hydroxyl group. In aprotic solvents like deuterated chloroform (CDCl₃), the hydroxyl proton signal can be broad and its chemical shift variable due to hydrogen bonding.[1] In contrast, aprotic polar solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can slow down the proton exchange rate, resulting in a sharper, more defined signal for the hydroxyl proton.[1] For the purpose of this predictive analysis, we will consider a spectrum run in CDCl₃, a common solvent for routine characterization.

Predicted ¹H NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (H³)~7.0-7.2d1HOrtho to the amide group and meta to the hydroxyl and methyl groups.
Ar-H (H⁴)~6.8-7.0dd1HOrtho to the methyl group and meta to the hydroxyl and amide groups.
Ar-H (H⁶)~6.7-6.9d1HOrtho to the hydroxyl group and meta to the amide and methyl groups.
-OH~5.0-8.0br s1HLabile proton, chemical shift is concentration and solvent dependent.[2]
-N-CH₂- (C¹¹)~3.8-4.0q2HMethylene protons of the ethyl group, adjacent to the nitrogen atom.
-CO-CH₂- (C⁸)~2.2-2.5q2HMethylene protons of the propanamide group, adjacent to the carbonyl group.
Ar-CH₃ (C¹⁰)~2.2-2.4s3HMethyl protons attached to the aromatic ring.
-N-CH₂-CH₃ (C¹²)~1.1-1.3t3HMethyl protons of the ethyl group.
-CO-CH₂-CH₃ (C⁹)~1.0-1.2t3HMethyl protons of the propanamide group.

Causality in Signal Position and Multiplicity:

  • Aromatic Protons: The electron-donating hydroxyl and methyl groups will shield the aromatic protons, shifting them upfield relative to benzene (7.36 ppm).[3] The electron-withdrawing amide group will have a deshielding effect. The precise chemical shifts and coupling patterns (doublets and a doublet of doublets) arise from the specific substitution pattern on the ring.

  • Ethyl Group: The methylene protons (-N-CH₂-) are deshielded by the adjacent nitrogen atom and will appear as a quartet due to coupling with the three protons of the methyl group (n+1 rule).[4] The methyl protons (-CH₃) will appear as a triplet.

  • Propanamide Group: The methylene protons (-CO-CH₂-) are deshielded by the adjacent carbonyl group and will appear as a quartet. The terminal methyl protons (-CH₃) will be a triplet.

  • Hydroxyl Proton: The chemical shift of the phenolic proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[2] It typically appears as a broad singlet.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (C⁷)~170-175Carbonyl carbon of the amide.
C-OH (C²)~150-155Aromatic carbon attached to the hydroxyl group.
C-N (C¹)~140-145Aromatic carbon attached to the nitrogen atom.
C-CH₃ (C⁵)~130-135Aromatic carbon attached to the methyl group.
Aromatic CH (C³, C⁴, C⁶)~115-130Aromatic carbons bearing hydrogen atoms.
-N-CH₂- (C¹¹)~40-45Methylene carbon of the ethyl group attached to nitrogen.
-CO-CH₂- (C⁸)~25-30Methylene carbon of the propanamide group.
Ar-CH₃ (C¹⁰)~20-25Methyl carbon attached to the aromatic ring.
-N-CH₂-CH₃ (C¹²)~13-16Methyl carbon of the ethyl group.
-CO-CH₂-CH₃ (C⁹)~9-12Methyl carbon of the propanamide group.

Rationale for Chemical Shifts:

  • Carbonyl Carbon: The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield.[5]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electronegative oxygen (C-OH) will be the most deshielded among the ring carbons.[6] The other substituted carbons (C-N and C-CH₃) will also have distinct chemical shifts. The unsubstituted aromatic carbons will appear in the typical aromatic region.

  • Aliphatic Carbons: The chemical shifts of the aliphatic carbons are influenced by their proximity to electronegative atoms (N and O). The methylene carbon attached to the nitrogen (-N-CH₂-) will be more deshielded than the other aliphatic carbons.[5]

Predicted FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation Sample Solid Sample KBr KBr Pellet or Nujol Mull Sample->KBr Grind & Press FTIR FT-IR Spectrometer KBr->FTIR Place in beam Spectrum Infrared Spectrum FTIR->Spectrum Acquire Spectrum Peaks Characteristic Peaks (cm⁻¹) Spectrum->Peaks Identify Key Peaks FunctionalGroups Identify Functional Groups Peaks->FunctionalGroups Correlate to Vibrations

Caption: A generalized workflow for obtaining and interpreting an FT-IR spectrum.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200-3600 (broad)O-H stretchPhenolic -OHThe broadness is due to intermolecular hydrogen bonding.
3000-3100C-H stretchAromatic C-HCharacteristic of sp² C-H bonds in the benzene ring.[7]
2850-2960C-H stretchAliphatic C-HFrom the ethyl, propanamide, and methyl groups.[8]
1630-1680 (strong)C=O stretchAmide (tertiary)This is a very characteristic and strong absorption for the amide carbonyl group.[9]
1450-1600C=C stretchAromatic RingA series of bands indicating the presence of the benzene ring.[10]
1200-1300C-N stretchAmideStretching vibration of the carbon-nitrogen bond.
1000-1250C-O stretchPhenolStretching vibration of the carbon-oxygen bond of the phenol.
810-850C-H out-of-plane bend1,2,4-Trisubstituted BenzeneThis absorption is diagnostic for the substitution pattern of the aromatic ring.[11]

Predicted Mass Spectrometry

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: Electron Ionization (EI)

  • Sample Introduction: A small amount of the purified solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species (fragment ions) and neutral radicals or molecules.

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Predicted Fragmentation Pattern:

The molecular weight of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (C₁₂H₁₇NO₂) is 207.27 g/mol . The molecular ion peak (M⁺•) is expected at m/z = 207.

Major Predicted Fragment Ions:

m/zProposed Fragment StructureFragmentation Pathway
150[HO-C₆H₃(CH₃)-N(C₂H₅)]⁺α-cleavage with loss of the propanoyl radical (•COCH₂CH₃)
122[HO-C₆H₃(CH₃)-NH]⁺Cleavage of the N-ethyl bond.
107[HO-C₆H₃(CH₃)]⁺Cleavage of the C-N bond.
57[CH₃CH₂CO]⁺Acylium ion from cleavage of the N-CO bond.[12]
29[CH₃CH₂]⁺Ethyl cation.[13]

Fragmentation Logic:

The fragmentation of N-aryl amides is often dominated by cleavage of the amide bond.[12] The most likely fragmentation pathways involve:

  • α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom or the carbonyl group. Loss of the propanoyl group is a highly probable α-cleavage event.

  • Cleavage of the N-Aryl Bond: This would lead to fragments corresponding to the substituted aniline and the propanamide moieties.

  • Loss of Small Neutral Molecules: While not explicitly listed, loss of ethene (C₂H₄) from the ethyl group is also a possibility.

MS_Fragmentation M Molecular Ion (M⁺•) m/z = 207 F1 [M - C₃H₅O]⁺ m/z = 150 M->F1 Loss of •COCH₂CH₃ F2 [C₃H₅O]⁺ m/z = 57 M->F2 N-CO cleavage F3 [M - C₂H₅]⁺ m/z = 178 M->F3 Loss of •C₂H₅ F4 [C₂H₅]⁺ m/z = 29 M->F4 Formation of ethyl cation F5 [HO-C₆H₃(CH₃)-N]⁺ m/z = 121 F1->F5 Loss of C₂H₄

Caption: Predicted major fragmentation pathways for N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide in mass spectrometry.

Synthesis Protocol

A plausible method for the synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide involves the acylation of N-ethyl-2-amino-4-methylphenol.

Step-by-Step Methodology:

  • Starting Material Preparation: N-ethyl-2-amino-4-methylphenol can be synthesized from 2-amino-4-methylphenol via reductive amination with acetaldehyde or direct N-ethylation.

  • Acylation Reaction:

    • Dissolve N-ethyl-2-amino-4-methylphenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide. By leveraging fundamental principles and data from analogous structures, we have outlined the expected key features in its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra. The provided tables, diagrams, and protocols serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related N-aryl amide compounds. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural elucidation of novel molecules in drug discovery and development.

References

  • University of California, Davis. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Chem LibreTexts. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. Retrieved from [Link]

  • Gervay-Hague, J., & Paesani, F. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

  • Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19573-19581. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]

  • Stack Exchange. (2016, March 16). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Chemistry Stack Exchange. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

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Foundational

Structural Elucidation of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide: A Technical Guide

Executive Summary & Structural Context[1][2][3][4][5] This technical guide provides a comprehensive analysis of the 1H NMR spectrum of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide . This molecule represents a class of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide . This molecule represents a class of tertiary amides where steric bulk and electronic effects create a complex spectral signature often misinterpreted by automated software.

The Core Challenge: Unlike secondary amides, this tertiary amide lacks a proton on the nitrogen, leading to restricted rotation around the C(O)-N bond. At ambient temperature, this results in the observation of rotamers (cis/trans isomers), manifesting as signal doubling or broadening in the NMR spectrum.

Structural Breakdown for NMR
  • Fragment A (Amide Backbone): A propanamide chain (

    
    ) attached to the nitrogen.
    
  • Fragment B (N-Substituent): An ethyl group (

    
    ) attached to the nitrogen.
    
  • Fragment C (Aromatic Core): A 2-hydroxy-5-methylphenyl ring (derived from 2-amino-p-cresol).

Sample Preparation Protocol

To ensure high-resolution data and accurate integration of exchangeable protons, follow this self-validating protocol.

Solvent Selection Strategy
  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: The phenolic hydroxyl (-OH) proton is labile. In

      
      , this signal is often broad or invisible due to rapid exchange. DMSO-d6 forms strong hydrogen bonds with the phenol, slowing the exchange rate and sharpening the signal into a distinct singlet (typically 
      
      
      
      9.0–10.0 ppm).
  • Secondary Solvent: CDCl3 (Chloroform-d).

    • Reasoning: Used if checking for solvent-dependent rotamer population shifts. Note that the OH peak may drift or disappear.

Preparation Steps[6]
  • Massing: Weigh 5–10 mg of the analyte into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as these cause magnetic susceptibility gradients (broadening).

  • Transfer: Filter through a glass wool plug into a high-precision 5mm NMR tube to remove particulates.

Spectral Assignment & Data Analysis[2][3][7][8]

The following data represents the High-Fidelity Predicted Assignment based on chemometric principles and analogous tertiary amide literature.

The Aliphatic Region ( 0.0 – 4.5 ppm)

This region is crowded due to two distinct ethyl-like chains. Differentiation relies on chemical shift rules: protons adjacent to the electronegative Nitrogen are significantly deshielded compared to those adjacent to the Carbonyl.

AssignmentProton CountMultiplicityApprox.[1][2] Shift (

ppm)
Mechanistic Justification
Propanamide -CH3 3HTriplet (

)
0.95 – 1.05Terminal methyl of the acyl chain.
N-Ethyl -CH3 3HTriplet (

)
1.05 – 1.15Terminal methyl of the N-ethyl group.
Propanamide -CH2- 2HQuartet (

)
1.90 – 2.10Alpha to carbonyl (mild deshielding).
Ring -CH3 3HSinglet (

)
2.15 – 2.25Attached to aromatic ring (allylic-like).
N-Ethyl -CH2- 2HQuartet (

)
3.60 – 3.90Diagnostic Peak. Alpha to Nitrogen (strong deshielding).
The Aromatic Region ( 6.0 – 8.0 ppm)

The 1,2,5-substitution pattern creates a specific coupling network.

  • H3: Ortho to Hydroxyl.

  • H4: Meta to Hydroxyl, Para to Nitrogen.

  • H6: Ortho to Nitrogen (most sensitive to rotameric change).

AssignmentProton CountMultiplicityApprox.[1][2] Shift (

ppm)
Coupling (

Hz)
H3 1HDoublet (

)
6.70 – 6.80

Hz
H4 1HDoublet of Doublets (

)
6.85 – 6.95

Hz
H6 1HBroad Singlet / Doublet6.90 – 7.10

Hz (Meta coupling)
The Exchangeable Region
AssignmentProton CountMultiplicityApprox. Shift (

ppm)
Notes
Phenolic -OH 1HBroad Singlet9.20 – 9.80Highly dependent on concentration and temperature.

Advanced Analysis: The Rotamer Conundrum

Researchers often mistake the "double peaks" in tertiary amides for impurities. This is a fundamental feature of the molecule.

Mechanism of Restricted Rotation

The amide bond (


) has partial double-bond character due to resonance.[3] This creates a high energy barrier (

kcal/mol) to rotation.[4] The N-ethyl group and the N-phenyl group are locked in position relative to the carbonyl oxygen.
  • Major Rotamer: The bulky phenyl group is typically trans to the carbonyl oxygen to minimize steric clash.

  • Minor Rotamer: The phenyl group is cis to the carbonyl oxygen.

Diagnostic Workflow: If you observe "shadow peaks" (e.g., two quartets for the N-ethyl


):
  • Do not purify. These are not impurities.

  • Run VT-NMR (Variable Temperature). Heat the sample to 350K–370K.

  • Observation: As thermal energy overcomes the rotational barrier, the two sets of signals will broaden and coalesce into a single, sharp set of peaks.

Visualization of Workflows

Diagram 1: Structural Elucidation Logic

This flowchart illustrates the decision-making process for assigning the spectrum.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) Check_OH Locate Phenolic OH (> 9.0 ppm) Start->Check_OH Analyze_Aliphatic Analyze Aliphatic Region (0.5 - 4.5 ppm) Check_OH->Analyze_Aliphatic Distinguish_Ethyls Distinguish Ethyl Chains Analyze_Aliphatic->Distinguish_Ethyls Check_Rotamers Observe Signal Doubling? Distinguish_Ethyls->Check_Rotamers VT_NMR Perform VT-NMR (Heat to 350K) Check_Rotamers->VT_NMR Yes (Doublets) Final_Assign Confirm Structure & Rotamer Ratio Check_Rotamers->Final_Assign No (Sharp) Coalescence Signals Coalesce? VT_NMR->Coalescence Coalescence->Final_Assign Yes (Dynamic Process)

Caption: Logical workflow for distinguishing intrinsic rotameric behavior from sample impurities.

Diagram 2: Rotameric Equilibrium

Visualizing the steric conflict driving the spectral splitting.

Rotamer_Equilibrium Rotamer_A Major Rotamer (Phenyl trans to C=O) Transition Transition State (High Energy Barrier) Rotamer_A->Transition Slow Exchange (Room Temp) Transition->Rotamer_A Rotamer_B Minor Rotamer (Phenyl cis to C=O) Transition->Rotamer_B Rotamer_B->Transition

Caption: The equilibrium between cis and trans isomers responsible for signal doubling in the NMR spectrum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5][6] (Foundational text on Amide Rotamers).

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.

  • Reich, H. J. (2023). Structure Determination Using NMR: Amide Rotation. University of Wisconsin-Madison Chemistry.

  • PubChem Compound Summary. (2024). N-ethyl-N-phenylpropanamide (Analogous Structure Data). National Center for Biotechnology Information.

Sources

Exploratory

An In-depth Technical Guide to N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited publicly available information on its specific discovery and history, this document focuses on a proposed synthetic pathway, its chemical and physical properties, and potential areas of application based on its structural motifs.

Introduction and Chemical Identity

N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide is a substituted aromatic amide with the chemical formula C₁₂H₁₇NO₂. Its structure features a central p-cresol ring substituted with an ethylpropanamide group ortho to the hydroxyl group. This arrangement of functional groups suggests potential for various chemical interactions and biological activities.

Identifier Value Source
CAS Number 909361-84-8
Molecular Formula C₁₂H₁₇NO₂
IUPAC Name N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamideN/A
Molecular Weight 207.27 g/mol Calculated

Proposed Synthetic Pathway

A logical and efficient synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide can be conceptualized starting from the readily available chemical intermediate, 2-Amino-4-methylphenol.[1] This versatile compound serves as a foundational building block in various sectors of the chemical industry, including pharmaceutical synthesis.[1] The proposed synthesis involves a two-step process: N-ethylation of the starting material followed by N-propanoylation.

Synthetic Pathway A 2-Amino-4-methylphenol B 2-(Ethylamino)-4-methylphenol A->B N-Ethylation (e.g., Ethyl iodide, K₂CO₃) C N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide B->C N-Propanoylation (e.g., Propanoyl chloride, Pyridine)

Caption: Proposed two-step synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide.

Step 1: N-Ethylation of 2-Amino-4-methylphenol

The initial step involves the selective N-ethylation of 2-Amino-4-methylphenol to yield 2-(Ethylamino)-4-methylphenol. This reaction targets the more nucleophilic amino group over the phenolic hydroxyl group under controlled basic conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-4-methylphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The base will act as a proton scavenger.

  • Addition of Alkylating Agent: Slowly add ethyl iodide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product, 2-(Ethylamino)-4-methylphenol, can be purified by column chromatography on silica gel.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Physical Description
2-Amino-4-methylphenol95-84-1C₇H₉NO123.15Brown powder
2-(Ethylamino)-4-methylphenol42485-84-7C₉H₁₃NO151.21Not specified

Data sourced from PubChem and Sigma-Aldrich.[2][3]

Step 2: N-Propanoylation of 2-(Ethylamino)-4-methylphenol

The second step involves the N-propanoylation of the intermediate, 2-(Ethylamino)-4-methylphenol, to form the final product. This acylation reaction will selectively occur at the secondary amine.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified 2-(Ethylamino)-4-methylphenol (1.0 eq) in a non-nucleophilic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic organic base, such as pyridine or triethylamine (1.2 eq), to the solution to neutralize the HCl generated during the reaction.

  • Addition of Acylating Agent: Cool the mixture in an ice bath (0 °C) and slowly add propanoyl chloride (1.1 eq).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's completion by TLC.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The final product, N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide, can be purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization

The physicochemical properties of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide can be predicted based on its structure. These properties are crucial for its handling, formulation, and potential biological activity.

Property Predicted Value Method of Determination
Molecular Weight 207.27 g/mol Calculation
XLogP3 ~2.5Computational prediction
Hydrogen Bond Donors 1 (phenolic OH)Structural analysis
Hydrogen Bond Acceptors 2 (amide O, phenolic O)Structural analysis
Rotatable Bonds 4Structural analysis

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm the structure and purity of the synthesized compound.

Potential Applications and Future Research Directions

While specific applications for N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide are not documented in the available literature, its chemical structure suggests several areas for potential investigation:

  • Pharmaceutical Research: The presence of the phenolic hydroxyl group and the amide linkage, common pharmacophores, suggests that the compound could be screened for a variety of biological activities. Analogous structures are found in compounds with analgesic, anti-inflammatory, and other therapeutic properties.

  • Material Science: The phenolic group allows for potential derivatization to create polymers or other materials with specific properties.

  • Agrochemicals: Substituted anilides and phenols are classes of compounds that have been explored for herbicidal and fungicidal activities.

Further research should focus on the efficient synthesis and purification of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide, followed by comprehensive spectroscopic characterization. Subsequent in-vitro and in-vivo studies would be necessary to explore its potential biological activities and establish a structure-activity relationship.

Conclusion

This technical guide has outlined the chemical identity, a plausible synthetic route, and the predicted properties of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide. Based on the known reactivity of its precursors and the functionalities present in its structure, a two-step synthesis starting from 2-Amino-4-methylphenol is proposed. While the discovery and history of this specific molecule remain obscure, its structural features warrant further investigation for potential applications in medicinal chemistry and material science. The provided protocols offer a solid foundation for researchers to synthesize and explore the potential of this intriguing molecule.

References

  • 2-Amino-4-methylphenol: A Versatile Intermediate for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Amino-4-methylphenol 97 95-84-1 - Sigma-Aldrich.
  • 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem.
  • 2-Amino-4-methylphenol - SIELC Technologies.
  • N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide - Sigma-Aldrich.
  • N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | C16H17NO2 | CID 882909 - PubChem.
  • N-ethyl-N-hydroxy-2-methylpropanamide | C6H13NO2 | CID 88487674 - PubChem.
  • 2-(Ethylamino)-4-methylphenol | C9H13NO | CID 3016365 - PubChem.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: Generic structure match to substituted aminophenols). This compound be...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: Generic structure match to substituted aminophenols). This compound belongs to a class of sensory-active amides often utilized in pharmaceutical research as TRP channel modulators or in sensory applications as cooling/tingling agents.[1][2][3]

The protocol utilizes a Two-Stage Convergent Synthesis designed to maximize regioselectivity.[4][2][3] Unlike direct alkylation methods which often yield over-alkylated quaternary byproducts, this guide employs Reductive Amination followed by Controlled N-Acylation .[4][1][2][3] This approach ensures high fidelity of the secondary amine intermediate and minimizes O-acylation side products.[4][2][3]

Retrosynthetic Analysis & Strategy

The target molecule is dissected into three core components: the aromatic scaffold (2-amino-4-methylphenol), the ethyl group, and the propionyl moiety.[4][2][3]

  • Strategic Disconnection: The C-N amide bond is the final bond formed.[4][2]

  • Precursor: N-ethyl-2-hydroxy-5-methylaniline (Intermediate A).[4][1][2][3]

  • Starting Material: 2-amino-4-methylphenol (commercially available).[4][1][2][3]

Reaction Pathway Diagram

SynthesisPath SM 2-Amino-4-methylphenol Int Intermediate A: N-Ethyl-2-hydroxy-5-methylaniline SM->Int Target Target: N-Ethyl-N-(2-hydroxy-5-methylphenyl) propanamide Int->Target R1 Step 1: Reductive Amination Acetaldehyde, NaBH(OAc)3 DCM, AcOH R2 Step 2: N-Acylation Propionyl Chloride Et3N, DCM, 0°C

Figure 1: Synthetic pathway utilizing reductive amination and selective acylation.

Materials & Reagents

ReagentCAS RegistryPurityRole
2-Amino-4-methylphenol 95-84-1≥98%Starting Scaffold
Acetaldehyde 75-07-0≥99%Alkylating Agent
Sodium Triacetoxyborohydride 56553-60-795%Reducing Agent (Mild)
Propionyl Chloride 79-03-898%Acylating Agent
Triethylamine (Et3N) 121-44-8≥99%Base Scavenger
Dichloromethane (DCM) 75-09-2AnhydrousSolvent

Experimental Protocol

Stage 1: Synthesis of N-Ethyl-2-amino-4-methylphenol

Objective: Selective mono-ethylation of the primary amine without affecting the hydroxyl group.[4][1][2][3] Rationale: Direct alkylation with ethyl iodide leads to di-ethylation.[4][1][2][3] Reductive amination using NaBH(OAc)3 is preferred due to its selectivity for imines over aldehydes and tolerance of functional groups.[1][2]

  • Preparation: In a flame-dried 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-amino-4-methylphenol (12.3 g, 100 mmol) in anhydrous DCM (250 mL).

  • Imine Formation: Add Acetaldehyde (4.85 g, 110 mmol, 1.1 equiv) dropwise at 0°C.

    • Note: Acetaldehyde is volatile (bp 20°C).[1][2][3] Use a chilled syringe.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol, 1.5 equiv) in three portions over 15 minutes.

    • Mechanism:[5][6][7] The acetic acid generated in situ catalyzes the imine formation.[4] STAB selectively reduces the iminium ion.[2]

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1][2][3]

  • Quench: Quench carefully with saturated NaHCO3 solution (100 mL) until gas evolution ceases.

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL).[1][2][3] Combine organics, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude oil is typically sufficient for the next step.[2] If purity is <90%, purify via silica gel chromatography (Gradient: 10% → 30% EtOAc in Hexanes).[1]

    • Yield Expectation: 85-92% (Pale brown oil/solid).[1][2][3]

Stage 2: Synthesis of N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

Objective: Acylation of the secondary amine.[4][1][2][3] Critical Control Point: The phenol -OH is a competing nucleophile.[4][2][3] While amines are generally more nucleophilic, the steric bulk of the N-ethyl group slows the reaction.[4][2] We employ a low-temperature addition to favor N-acylation.[4][1][2][3]

  • Setup: Dissolve Intermediate A (15.1 g, 100 mmol) in anhydrous DCM (200 mL) in a 500 mL RBF. Add Triethylamine (12.1 g, 120 mmol, 1.2 equiv).[2]

  • Acylation: Cool the solution to -10°C (Salt/Ice bath). Add Propionyl Chloride (9.7 g, 105 mmol, 1.05 equiv) dropwise over 30 minutes.

    • Why -10°C? Low temperature suppresses the reaction rate of the oxygen nucleophile (phenol), kinetically favoring the nitrogen.[2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Contingency (Self-Validating Step): If TLC shows significant O-acylated byproduct (higher Rf), add 2M NaOH (50 mL) and stir vigorously for 30 minutes.

    • Logic: Phenolic esters are labile and hydrolyze rapidly in base; the amide bond is robust and will remain intact.

  • Workup: Acidify the mixture with 1M HCl to pH ~4 (to protonate the phenol and ensure it partitions into the organic phase). Separate layers. Wash organic layer with Brine.[2][3]

  • Isolation: Dry over MgSO4, filter, and concentrate.

  • Crystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate (4:1) .

Analytical Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 78–82°C (Predicted)Capillary
1H NMR (CDCl3) δ 1.1 (t, 3H, amide-ethyl), 1.2 (t, 3H, N-ethyl), 2.3 (s, 3H, Ar-Me), 2.4 (q, 2H), 3.8 (q, 2H), 6.8-7.2 (m, 3H, Ar-H)400 MHz
Purity >98.5%HPLC (C18, MeCN/H2O)

References & Grounding

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][2] Link[1][2][3]

  • Selective Acylation of Aminophenols: Fletterick, R. J., et al. "Chemoselective Acetylation of 2-Aminophenol."[2][7] ACS Omega, 2018, 3(12).[2] (Provides mechanistic insight into N vs O selectivity). Link[1][2][3]

  • Amide Synthesis Methodologies: Montalbetti, C.A.G.N., Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.[1][2] Link[1][2][3]

Disclaimer: This protocol involves the use of hazardous chemicals.[4][2][3][5] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Note: Functional Profiling of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide in Cell-Based Models

This Application Note is designed to guide researchers in the functional characterization and utilization of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS 909361-84-8). Based on its chemical scaffold, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the functional characterization and utilization of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS 909361-84-8).

Based on its chemical scaffold, this compound is a tertiary amide analog of the 2-amino-p-cresol class. It shares significant structural homology with AA147 (a selective ATF6 activator) and various TRP channel modulators (cooling agents/capsaicinoids). Consequently, this guide focuses on profiling its activity in Unfolded Protein Response (UPR) modulation and Sensory Signal Transduction .

Introduction & Mechanistic Basis[1][2]

Chemical Identity and Structural Logic

N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide presents a unique pharmacophore combining a phenolic head group (2-hydroxy-5-methyl) with a short aliphatic tail (propionyl) via a tertiary amide linker (N-ethyl).

  • Structural Homology to AA147: The compound is a truncated, N-ethylated analog of AA147 (N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide), a well-characterized activator of the ATF6 arm of the Unfolded Protein Response (UPR) [1]. The N-ethyl substitution removes the amide proton (H-bond donor), potentially altering binding affinity or metabolic stability compared to the secondary amide parent.

  • Sensory Pharmacophore: The N-alkyl-carboxamide motif is characteristic of TRPM8 (Cooling) and TRPV1 (Heat) modulators. The absence of a vanillyl methoxy group (typical of capsaicin) and the presence of the N-ethyl group suggests a potential shift toward non-pungent sensory modulation or antagonistic activity [2].

Experimental Applications

This compound is primarily utilized in:

  • Structure-Activity Relationship (SAR) Studies: Defining the role of the amide proton and tail length in ATF6 activation.

  • Sensory Biology: Screening for novel TRP channel modulators (Agonist/Antagonist profiling).

  • Chemical Biology: As a probe for phenolic amide metabolic stability.

Safety, Solubility, and Handling

Preparation of Stock Solutions

The compound is lipophilic. Proper solubilization is critical to prevent precipitation in aqueous media.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: 100 mM (20.73 mg/mL).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol:

  • Weigh 20.7 mg of compound.

  • Add 1.0 mL of sterile DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Visually inspect for clarity.

Cell Culture Compatibility
  • Maximum Tolerated Dose (MTD): Typically < 100 µM in most cell lines (HEK293, HeLa, SH-SY5Y).

  • Vehicle Control: Final DMSO concentration in assay must be ≤ 0.1% (v/v) to avoid solvent toxicity or membrane perturbation.

Protocol A: Evaluation of ATF6 Activation (UPR Pathway)

Objective: To determine if the N-ethyl modification retains the ATF6-activating properties of the parent scaffold AA147.

Experimental Design
  • Cell Model: HEK293T or HeLa cells stably expressing an ATF6-responsive luciferase reporter (e.g., 5xATF6-GL3).

  • Positive Control: AA147 (10 µM) or Thapsigargin (100 nM).

  • Negative Control: DMSO (0.1%).

  • Readout: Luminescence (RLU) normalized to cell viability.

Step-by-Step Methodology
  • Seeding: Plate cells at 10,000 cells/well in white-walled 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Prepare 2x compound dilutions in culture media (Range: 0.1 µM – 100 µM).

    • Remove half the media from wells (50 µL) and add 50 µL of 2x compound solution.

    • Final DMSO concentration: 0.1%.

  • Incubation: Incubate for 16–24 hours . (ATF6 activation is a transcriptional event requiring overnight incubation).

  • Detection:

    • Add 100 µL of Luciferase assay reagent (e.g., Bright-Glo™).

    • Incubate 5 mins at room temperature.

    • Measure luminescence on a plate reader.

  • Viability Check: Perform a multiplexed cytotoxicity assay (e.g., CellTiter-Fluor) in the same wells if compatible, or run a parallel plate.

Data Interpretation
  • Active: >3-fold induction of luciferase signal over vehicle.

  • Inactive: Signal comparable to DMSO (suggests N-ethylation or tail shortening abolishes ATF6 binding).

Protocol B: TRP Channel Calcium Flux Assay (Sensory Profiling)

Objective: To assess agonist activity at TRPM8 (Cold) or TRPV1 (Heat) channels using intracellular calcium mobilization.

Pathway Visualization

The following diagram illustrates the signal transduction pathway being interrogated.

TRP_Signaling Compound N-ethyl-N-(2-hydroxy-5-methylphenyl) propanamide TRP TRP Channel (TRPM8 / TRPV1) Compound->TRP Binding? Ca_Influx Ca2+ Influx TRP->Ca_Influx Gating Dye Fluo-4 / Fura-2 (Fluorescence Increase) Ca_Influx->Dye Binding ER Endoplasmic Reticulum (CICR) Ca_Influx->ER Amplification

Caption: Putative signal transduction pathway for TRP channel activation leading to cytosolic calcium rise.

Step-by-Step Methodology
  • Cell Preparation: Use HEK293 cells stably expressing human TRPM8 or TRPV1.

  • Dye Loading:

    • Wash cells with HBSS (Ca²⁺/Mg²⁺ free).

    • Incubate with Calcium-sensitive dye (e.g., Fluo-4 AM, 4 µM) + Pluronic F-127 (0.04%) for 45 mins at 37°C.

    • Wash 3x with Assay Buffer (HBSS + 20 mM HEPES + 2 mM CaCl₂).

  • Baseline Measurement: Measure fluorescence (Ex/Em: 494/516 nm) for 30 seconds to establish baseline.

  • Compound Injection:

    • Inject compound (Final conc: 10, 30, 100 µM).

    • TRPM8 Agonist Control: Icilin (1 µM) or Menthol (100 µM).

    • TRPV1 Agonist Control: Capsaicin (100 nM).

  • Kinetic Read: Monitor fluorescence for 120 seconds post-injection.

Summary of Expected Results & Troubleshooting

The following table summarizes potential outcomes based on the compound's structural features.

Assay TypeExpected OutcomeMechanistic Insight
ATF6 Reporter Likely Inactive / Low Potency The N-ethyl substitution removes the amide H-bond donor found in AA147, likely disrupting the interaction with the ER-resident target (PDIA1/Bip complex) [1].
TRPM8 (Cold) Possible Agonist N-alkyl amides are classic cooling pharmacophores. Activity depends on the steric fit of the 2-hydroxy-5-methylphenyl group.
TRPV1 (Heat) Likely Inactive / Antagonist Short chain (C3) and N-ethylation typically reduce TRPV1 agonism compared to capsaicin (C9 chain, secondary amide).
Cytotoxicity Low Toxicity Phenolic amides are generally well-tolerated < 50 µM. High concentrations (>100 µM) may induce oxidative stress due to the phenol moiety.
Troubleshooting
  • Precipitation: If the solution turns cloudy upon addition to media, reduce the stock concentration or increase the dilution factor. Ensure the final DMSO is 0.1%.

  • High Background: In Luciferase assays, phenolic compounds can sometimes stabilize luciferase enzymes non-specifically. Always run a "biochemical only" control (Luciferase enzyme + Compound) to rule out artifacts.

References

  • Paxman, R., et al. (2014). Pharmacologic ATF6 activation remodels chaperone proteostasis to protect against endoplasmic reticulum stress. Cell, 159(2), 306-320.

  • Voets, T., et al. (2004). The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels. Nature, 430, 748–754.

  • Appendino, G., et al. (2008). Transient receptor potential vanilloid type 1 (TRPV1) modulators: Complex structure–activity relationships. Progress in Medicinal Chemistry, 46, 193-228.

Application

Application Note: Preparation of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide Solutions

The following Application Note and Protocol is designed for the preparation and handling of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: 909361-84-8). This guide synthesizes chemical principles with standard ope...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the preparation and handling of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: 909361-84-8).

This guide synthesizes chemical principles with standard operating procedures for lipophilic bioactive small molecules. Given the structural similarity of this compound to sensory cooling agents (e.g., N-alkyl-p-menthane-carboxamides) and TRP channel modulators , the protocols below prioritize solubility maintenance and oxidative stability.

[1]

Chemical Identity & Properties

Before initiating solubilization, it is critical to understand the physicochemical constraints of the molecule. The presence of a phenolic hydroxyl group and an


-disubstituted amide core dictates the solvent choice.
PropertyDataRelevance to Protocol
IUPAC Name N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamideTarget Molecule
CAS Number 909361-84-8Verification Key
Molecular Weight 207.27 g/mol Molarity Calculations
Formula C₁₂H₁₇NO₂Stoichiometry
Predicted LogP ~2.5 - 3.0 (Lipophilic)Requires Organic Co-solvent (DMSO/EtOH)
pKa (Phenol) ~9.5 - 10.5Avoid basic pH > 8.0 to prevent ionization/oxidation
Appearance White to off-white solidVisual QC for purity (discoloration = oxidation)

Solubility Profiling & Solvent Selection

The molecule contains a hydrophobic ethyl-phenyl core balanced by a polar phenolic -OH .[1] This amphiphilic nature creates specific solubility challenges.

  • Water: Insoluble (< 0.1 mg/mL). Direct addition to aqueous media will result in precipitation.

  • DMSO (Dimethyl Sulfoxide): Recommended. Excellent solubility (> 50 mM). Biologically compatible at < 0.1% v/v.

  • Ethanol (Absolute): Good solubility. Suitable for evaporation-based coating or transdermal applications, but less stable for long-term storage due to evaporation.[1]

  • Basic Buffers (pH > 9): Soluble due to phenolate formation, but NOT RECOMMENDED . Phenolates are highly susceptible to oxidative degradation (turning brown/pink) and may alter biological permeability.

Mechanistic Logic: The "Phenol Trap"

Critical Insight: Users often attempt to dissolve phenolic compounds in basic buffers (pH 8-10) to increase solubility. While this works, it deprotonates the phenol (Ar-OH


 Ar-O⁻).[1] The anionic species is chemically distinct from the neutral drug and oxidizes rapidly. Always maintain stock solutions in neutral, anhydrous organic solvents. 

Protocol: Stock Solution Preparation (50 mM)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Materials
  • Compound: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (Solid).[1]

  • Solvent: Anhydrous DMSO (Spectrophotometric grade, ≥99.9%).

  • Vials: Amber glass vials with PTFE-lined caps (to prevent leaching and light degradation).

Step-by-Step Procedure
  • Weighing: Accurately weigh 10.36 mg of the solid compound.

    • Calculation:

      
      .
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO to the vial.

    • Note: Do not add water.

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C.

    • Stability: Stable for 6 months if kept dry and dark.

Protocol: Working Solution Preparation (Assay Ready)

Objective: Dilute stock into aqueous buffer for biological assays (e.g., Calcium Imaging, Cell Viability).

The "Solvent Crash" Prevention Method

Lipophilic amides often precipitate when a high-concentration DMSO stock hits water.[1] To prevent this, use the Step-Down Dilution method.[1]

Diagram: Solubilization Workflow

G cluster_0 Critical QC Step Solid Solid Compound (10.36 mg) Stock 50 mM Stock (Clear Solution) Solid->Stock Dissolve DMSO Anhydrous DMSO (1 mL) DMSO->Stock Inter Intermediate Dilution (10x Conc. in Media) Stock->Inter 1:10 Dilution (Slow Addition) Final Final Working Solution (1x Conc. < 0.5% DMSO) Inter->Final 1:10 Dilution (Vortexing) Check Check for Precipitation/Turbidity Inter->Check

Caption: Step-down dilution strategy to prevent precipitation of lipophilic amides in aqueous media.

Procedure
  • Thaw: Warm the DMSO stock aliquot to room temperature (RT) completely. Do not open cold vials (condenses water).

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM stock 1:10 into the assay buffer containing 1% serum or BSA (if protein binding is acceptable) to create a 5 mM intermediate.

    • Why? Proteins act as carriers, preventing the hydrophobic drug from crashing out or sticking to plasticware.

  • Final Dilution:

    • Dilute the intermediate to the final concentration (e.g., 10 µM or 50 µM).

    • Max DMSO Tolerance: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

  • Mixing: Vortex immediately upon addition.

Quality Control & Validation

Since this compound contains a phenol, it serves as its own stability indicator.

QC TestMethodAcceptance Criteria
Visual Inspection Direct observation against white backgroundClear, colorless.[1] Pink/Brown = Oxidation. Discard.
Precipitation Check Light microscopy (10x) of working solutionNo crystals or oil droplets visible.
UV-Vis Spectrum Scan 200-400 nm (in Ethanol)Peaks characteristic of phenol/amide (typically

~270-280 nm).[1]
Biological Context (Signaling Pathway)

If used as a sensory modulator (e.g., TRP channel research), the compound likely acts on transmembrane receptors.

Signaling Compound N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide Receptor Putative Receptor (TRPM8 / TRPV1 type) Compound->Receptor Ligand Binding Ca Ca2+ Influx Receptor->Ca Channel Gating Response Sensory Response (Cooling/Tingling) Ca->Response Depolarization

Caption: Hypothetical mechanism of action for N-alkyl-N-arylpropanamide derivatives in sensory neurons.[1]

References

  • Chemical Identity & Supplier Data

    • N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS 909361-84-8).[1][2] BLD Pharm. Retrieved from

    • N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide.[1][2] Sigma-Aldrich / Merck. Retrieved from [1]

  • General Protocols for Lipophilic Amides (Grounding)

    • Handling of TRP Channel Agonists (Capsaicin/Menthol analogs). In: Methods in Pharmacology and Toxicology. (Standard practices for hydrophobic sensory compounds).
    • Solubility of Phenolic Compounds. PubChem Compound Summary.[3] National Center for Biotechnology Information. Retrieved from [3][4]

  • Phenol Derivatives Safety Data Sheet (SDS). Hazard Codes: H302 (Harmful if swallowed)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

Welcome to the technical support center for the synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

The synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide involves a two-step process: the selective N-ethylation of 2-amino-4-methylphenol to form the intermediate N-ethyl-2-amino-4-methylphenol, followed by the N-acylation of this intermediate with propanoyl chloride or a related acylating agent. This guide will walk you through the critical aspects of each step, highlighting potential pitfalls and offering solutions to common challenges.

The overall synthetic workflow is depicted below:

A 2-Amino-4-methylphenol B N-ethyl-2-amino-4-methylphenol (Intermediate) A->B Step 1: N-Ethylation (Reductive Amination) C N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (Final Product) B->C Step 2: N-Acylation (Propanoylation)

Caption: Overall synthetic workflow for N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide.

Part 1: Synthesis of the Intermediate: N-ethyl-2-amino-4-methylphenol

A reliable method for the selective mono-N-ethylation of 2-amino-4-methylphenol is crucial to avoid the formation of undesired side products. Reductive amination is a preferred method over direct alkylation with an ethyl halide, as the latter can lead to over-alkylation and potential O-alkylation.[1]

Experimental Protocol: Reductive Amination

This protocol involves the reaction of 2-amino-4-methylphenol with acetaldehyde in the presence of a reducing agent.

Materials:

  • 2-Amino-4-methylphenol

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylphenol (1.0 eq) in anhydrous DCM or DCE.

  • Imine Formation: Add acetaldehyde (1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the corresponding imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-ethyl-2-amino-4-methylphenol.

cluster_0 Step 1: N-Ethylation (Reductive Amination) A Dissolve 2-Amino-4-methylphenol in DCM/DCE B Add Acetaldehyde, stir at RT (Imine Formation) A->B C Cool to 0°C, add NaBH(OAc)₃ B->C D Stir at RT until completion (TLC monitoring) C->D E Quench with NaHCO₃, Extract with DCM D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for the synthesis of N-ethyl-2-amino-4-methylphenol.

Part 2: Synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

The final step is the N-acylation of the synthesized intermediate. The primary challenge in this step is to achieve selective N-acylation over O-acylation of the phenolic hydroxyl group.

Causality Behind Experimental Choices: N- vs. O-Acylation

The amino group is generally a stronger nucleophile than the phenolic hydroxyl group.[2] This difference in nucleophilicity allows for selective N-acylation under kinetically controlled conditions. Key factors to favor N-acylation include:

  • Low Temperature: Running the reaction at a low temperature (e.g., 0 °C) slows down the rate of both N- and O-acylation, but the difference in activation energy between the two processes often allows for a greater degree of selectivity for the more nucleophilic nitrogen.

  • Choice of Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction without competing with the amine as a nucleophile.[3]

  • Acylating Agent: Propanoyl chloride is a common and effective acylating agent. Propanoic anhydride can also be used, which may sometimes offer better selectivity.

Experimental Protocol: N-Acylation

Materials:

  • N-ethyl-2-amino-4-methylphenol

  • Propanoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve N-ethyl-2-amino-4-methylphenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add propanoyl chloride (1.1 eq) dropwise over 15-30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

cluster_1 Step 2: N-Acylation H Dissolve Intermediate and Et₃N in anhydrous DCM I Cool to 0°C, add Propanoyl Chloride dropwise H->I J Stir at 0°C then RT (TLC monitoring) I->J K Wash with HCl, H₂O, NaHCO₃, and Brine J->K L Dry and Concentrate K->L M Purify by Recrystallization or Column Chromatography L->M

Caption: Workflow for the N-acylation to the final product.

Troubleshooting Guide & FAQs

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield in N-Ethylation (Step 1) 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Over-alkylation to the diethyl-amino product.1. Increase the reaction time for imine formation or use a dehydrating agent like anhydrous MgSO₄. 2. Use a fresh bottle of the reducing agent. 3. Use a controlled amount of acetaldehyde (1.0-1.1 eq) and monitor the reaction closely by TLC to stop it once the mono-alkylated product is maximized.
Low Yield in N-Acylation (Step 2) 1. Hydrolysis of propanoyl chloride. 2. Incomplete reaction. 3. Protonation of the amine by generated HCl.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use a fresh, sealed bottle of propanoyl chloride. 2. Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C) after the initial low-temperature addition, while monitoring for side products. 3. Ensure an adequate amount of base (at least 1.1 eq) is used to neutralize the HCl.
Formation of O-Acylated Byproduct 1. Reaction temperature is too high. 2. Use of a stronger, more reactive acylating agent or coupling reagent.1. Maintain the reaction temperature at 0 °C during the addition of propanoyl chloride and for a period afterward. 2. Stick to propanoyl chloride or propanoic anhydride. Avoid highly reactive coupling agents that might reduce selectivity.
Product is Difficult to Purify 1. Presence of multiple byproducts (e.g., O-acylated, di-acylated). 2. Starting material is impure.1. Optimize the reaction conditions to minimize side reactions. Utilize a combination of purification techniques, such as an initial acid-base extraction to remove unreacted starting material, followed by column chromatography. 2. Ensure the N-ethyl-2-amino-4-methylphenol intermediate is of high purity before proceeding to the acylation step.
Inconsistent Results 1. Variability in reagent quality. 2. Presence of moisture.1. Use high-purity, anhydrous reagents and solvents. 2. Thoroughly dry all glassware and maintain an inert atmosphere throughout the reaction.
Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent for the reductive amination? A1: Yes, other reducing agents like sodium borohydride (NaBH₄) can be used, but sodium triacetoxyborohydride is often preferred as it is milder and more selective for the reduction of imines in the presence of aldehydes.[1]

Q2: What is the best way to monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for the amine).

Q3: My final product is colored. How can I decolorize it? A3: Colored impurities often arise from oxidation of the phenolic group. During purification, you can treat a solution of your crude product with activated charcoal. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite to remove the charcoal.[4]

Q4: Can I use propanoic anhydride instead of propanoyl chloride for the acylation step? A4: Yes, propanoic anhydride is a suitable alternative and can sometimes offer better selectivity and easier handling as it is less sensitive to moisture. The reaction might require slightly longer reaction times or gentle heating to go to completion.

References

  • National Institutes of Health. (n.d.). N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide. PubChem.
  • Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). US3113150A - Preparation of N-acetyl-p-aminophenol.

Sources

Optimization

Technical Support Center: Purification of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

Welcome to the Advanced Synthesis & Purification Helpdesk. Ticket Subject: Troubleshooting Isolation & Purity Profiles for CAS 909361-84-8 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Helpdesk. Ticket Subject: Troubleshooting Isolation & Purity Profiles for CAS 909361-84-8 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

You are likely encountering difficulties with N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide , a molecule often explored for its sensory properties (cooling/trigeminal activity) or as a pharmaceutical intermediate.

This molecule presents a classic "dual-personality" challenge in purification:

  • The Phenolic Moiety: Prone to oxidation (pinking/browning) and weak acidity (pKa ~10).

  • The Tertiary Amide: Sterically hindered and prone to "oiling out" rather than crystallizing due to the lack of hydrogen bond donors on the nitrogen.

The following guide abandons generic advice in favor of chemically specific interventions based on the interplay between the N-ethyl steric bulk and the ortho-hydroxy group.

Quick Diagnostic: Symptom Checker
SymptomProbable CauseImmediate Action
Product is Pink/Brown Oxidation of trace unreacted aminophenol starting material to quinoid species.Perform an acidic charcoal wash or sodium dithionite treatment.
"Oiling Out" High lipophilicity of the N-ethyl/propyl chains preventing lattice formation.Switch solvent system to Hexane/Toluene (9:1) and induce nucleation at -20°C.
Low Yield Loss of product into the aqueous phase during basic washes (phenolate formation).Check pH of aqueous waste. If pH > 9, your product is in the waste stream.
Impurity at R_f ~0.6 O-acylation byproduct (Ester formation) instead of N-acylation.Use the "Base Swing" extraction method (See Section 3).

Deep Dive: The "O-Acylation" Trap

Issue: The most common synthetic failure for this target is the formation of the ester byproduct (O-propanoyl) rather than the desired amide (N-propanoyl), or the formation of the di-acylated species.

The Mechanism: While the amine is generally more nucleophilic than the phenol, the steric hindrance of the N-ethyl group reduces the amine's reaction rate. If you use a strong base (like TEA or NaH) without controlling temperature, the unhindered phenolic oxygen will attack the propanoyl chloride/anhydride.

Troubleshooting Protocol: If HPLC/TLC shows a non-polar impurity moving faster than your product:

  • Stop using strong bases during the acylation step. Use mild bases like NaHCO₃ or Pyridine to scavenge HCl.

  • Solvent Switch: Run the reaction in EtOAc or Toluene rather than DCM. The hydrogen bonding of the solvent can stabilize the transition state for N-acylation.

The "Base Swing" Purification Protocol

The Gold Standard for Separation

Since your product contains a free phenolic hydroxyl group, it possesses a "chemical handle" that non-phenolic impurities (like the O-acylated ester or neutral side products) lack. We can exploit this pKa difference (~10) to purify without column chromatography.

The Logic
  • Product: Soluble in NaOH (Phenolate form), Insoluble in Acid.

  • Ester Impurity: Insoluble in NaOH, Soluble in Organics.

  • Amine Impurity: Soluble in Acid, Insoluble in Base.

Step-by-Step Methodology
  • Dissolution: Dissolve crude reaction mixture in Toluene (DCM is acceptable but Toluene separates faster).

  • Acid Wash (Remove Amines): Wash the organic layer with 1M HCl (2x).

    • Chemistry: Protonates unreacted N-ethyl-amino-cresol.

    • Discard aqueous layer.

  • Base Extraction (The Critical Step): Extract the organic layer with cold 1M NaOH (3x).

    • Chemistry: The product becomes the sodium phenolate and moves to the Aqueous Layer .

    • The Trap: The O-acylated ester impurity stays in the Organic Layer .

    • Action: Keep the Aqueous Layer . Discard the Organic layer (contains neutral impurities).

  • Regeneration: Cool the aqueous layer to 0-5°C. Slowly add 6M HCl until pH < 2.

    • Result: The product will precipitate as a white/off-white solid or oil.

  • Isolation: Extract the cloudy acidic aqueous mix with EtOAc , dry over MgSO₄, and concentrate.

Visualization: The Purification Logic Flow

The following diagram illustrates the decision matrix for isolating the target amide from common byproducts.

PurificationLogic Crude Crude Mixture (Amide, Ester, Amine, Phenol) Dissolve Dissolve in Toluene Crude->Dissolve AcidWash Wash w/ 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Amide + Ester) AcidWash->OrgLayer1 Retains Neutrals AqLayer1 Aqueous Waste (Protonated Amines) AcidWash->AqLayer1 Removes Bases BaseExt Extract w/ 1M NaOH (Cold) OrgLayer1->BaseExt OrgLayer2 Organic Waste (O-Acylated Esters) BaseExt->OrgLayer2 Removes Neutrals AqLayer2 Aqueous Product Layer (Sodium Phenolate) BaseExt->AqLayer2 Target (Ionized) Acidify Acidify to pH 2 (Regenerate Phenol) AqLayer2->Acidify FinalExtract Extract EtOAc & Crystallize Acidify->FinalExtract

Figure 1: Chemo-selective purification workflow exploiting the phenolic pKa to separate N-acylated product from O-acylated byproducts.

Addressing "The Pink Problem" (Oxidation)

Symptom: The product turns pink or brown upon drying or storage. Cause: Phenolic oxidation. Even 99% pure product can look dirty due to <0.1% quinone formation.

Corrective Actions:

  • The Bisulfite Wash: During the final workup (after the Base Swing), wash the organic layer with 10% Sodium Metabisulfite (Na₂S₂O₅) solution. This reduces quinones back to colorless hydroquinones.

  • Inert Atmosphere: Perform the final crystallization under Nitrogen or Argon.

  • Storage: Store the final compound in amber glass at -20°C.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for this separation? A: Yes, but it is often unnecessary and yield-reducing. If you must use silica, the phenol group causes "tailing" (streaking) on the column. Add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc + 1% AcOH) to suppress ionization and sharpen the peaks.

Q: My product is an oil, but the literature says it's a solid. Why? A: This molecule is a "lazy crystallizer." Impurities (especially the O-acylated ester) act as plasticizers, preventing lattice formation.

  • Fix: Use the "Base Swing" method to remove the ester. Then, dissolve the oil in a minimum amount of Diisopropyl Ether (DIPE) or Hexane/Toluene (9:1) , seed it with a tiny crystal (if available) or scratch the glass, and store at -20°C for 48 hours.

Q: Why is my yield low after the NaOH extraction? A: You likely didn't acidify the aqueous layer enough. The pKa is ~10. If you only acidify to pH 7 or 8, a significant portion remains ionized. You must drive the pH down to 2 or 3 to ensure 100% protonation and precipitation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide synthesis and phenol purification).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic insight into N- vs O-acylation selectivity).

  • Erman, M. B. (2004). "Cooling agents and the structure-activity relationships." Perfumer & Flavorist, 29, 34-50. (Context on N-alkyl-p-menthane carboxamides and related phenolic coolants).

  • PubChem. (n.d.).[1][2][3] Compound Summary for CAS 909361-84-8. National Center for Biotechnology Information.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

This guide serves as a specialized Technical Support Center for researchers working with N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: 909361-84-8). As a Senior Application Scientist, I have structured this conte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: 909361-84-8).

As a Senior Application Scientist, I have structured this content to address the specific physicochemical behaviors of this molecule, focusing on its phenolic susceptibility and amide stability.

Compound Profile & Executive Summary
  • Chemical Name: N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

  • CAS Number: 909361-84-8[1]

  • Molecular Formula: C₁₂H₁₇NO₂

  • Molecular Weight: 207.27 g/mol

  • Core Structure: A tertiary amide derived from N-ethyl-2-amino-p-cresol.

  • Primary Application: Research reagent, often investigated for sensory properties (TRP channel modulation) or as a specialized intermediate.

Technical Insight: The stability profile of this compound is dominated by two competing functional groups: the robust tertiary amide (generally resistant to hydrolysis) and the sensitive 2-hydroxy-5-methylphenyl moiety (highly prone to oxidation). Users most frequently encounter issues related to oxidative discoloration rather than hydrolytic degradation.

Troubleshooting Guide (FAQs)
Q1: My stock solution in DMSO has turned from colorless to a faint pink or brown over time. Is it still usable?

Diagnosis: Oxidative Degradation (Quinone Formation). Mechanism: The "2-hydroxy-5-methylphenyl" moiety is a substituted phenol (specifically a p-cresol derivative). Phenols are electron-rich and susceptible to oxidation by atmospheric oxygen, a process catalyzed by light and trace metal ions. The pink/brown color indicates the formation of conjugated quinoid species (e.g., ortho-quinones or coupled biphenols). Recommendation:

  • Discard the solution if the color change is significant (dark brown), as quinones are reactive electrophiles that can covalently modify protein targets (e.g., cysteines in TRP channels), leading to false positives in biological assays.

  • Prevention: Store future stocks under an inert atmosphere (Argon/Nitrogen) and protect from light.

Q2: I observe precipitation when diluting the DMSO stock into my assay buffer (PBS, pH 7.4). Why?

Diagnosis: Solubility Crash (Lipophilicity). Mechanism: With a predicted LogP of ~2.5–3.0, this molecule is lipophilic. The N-ethyl and N-aryl substituents prevent the amide from acting as a hydrogen bond donor, reducing its water solubility compared to secondary amides. Troubleshooting Steps:

  • Limit Final Concentration: Ensure the final concentration in aqueous buffer does not exceed 100 µM.

  • Surfactant Addition: Include 0.05% Tween-20 or Pluronic F-127 in the assay buffer before adding the compound to stabilize the dispersion.

  • Stepwise Dilution: Do not add 100% DMSO stock directly to water. Perform an intermediate dilution in 50% DMSO/Water before the final step.

Q3: Is this compound stable to autoclaving?

Diagnosis: Thermal Instability of the Phenol. Answer: No. While the amide bond might survive 121°C, the phenolic ring is likely to undergo accelerated oxidation or thermal decomposition at these temperatures. Protocol: Use 0.22 µm PVDF or PTFE filtration for sterilization.

Q4: Can I use basic buffers (pH > 9) for my experiments?

Diagnosis: Phenolate Oxidation Risk. Mechanism: At pH > 9, the phenol (pKa ~10) begins to deprotonate to form the phenolate anion. Phenolates are orders of magnitude more susceptible to oxidation than their neutral forms. Recommendation: Maintain pH < 8.5. If high pH is strictly required, you must degas all buffers and add an antioxidant (e.g., 1 mM Ascorbic Acid or DTT), provided it does not interfere with your assay.

Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions

Objective: To maximize shelf-life and prevent oxidative discoloration.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or Ethanol. Avoid DMF if possible, as it can decompose to amines that catalyze degradation.

  • Concentration: Prepare at 10–50 mM. Higher concentrations are self-protecting against oxidative trace contaminants relative to the molar amount of compound.

  • Inert Handling:

    • Ideally, weigh the solid in a glovebox or under a nitrogen funnel.

    • Sparge the DMSO with nitrogen gas for 5 minutes before dissolving the solid.

  • Storage: Aliquot into amber glass vials (to block UV light) with Teflon-lined caps. Store at -20°C or -80°C.

    • Shelf Life: 6 months (if protected from moisture/air).

Protocol B: Assessing Stability (Quick Check)

Objective: To verify compound integrity before a critical assay.

TestProcedurePassing Criteria
Visual Inspection Hold vial against a white background.Solution must be colorless . Any yellow/pink tint indicates >2% oxidation.
LC-MS Purity Run a standard C18 gradient (5-95% ACN).Single peak >98% area. Watch for [M+16] peaks (hydroxylation/oxidation products).
Precipitation Dilute to 2x assay concentration in buffer; centrifuge at 10,000xg for 5 min.No pellet visible; UV absorbance of supernatant matches theoretical value.
Visualizing the Stability Logic
Diagram 1: Degradation Pathways

This diagram illustrates the primary failure mode (Oxidation) versus the less likely hydrolytic pathway.

DegradationPathways Compound N-Ethyl-N-(2-hydroxy-5-methylphenyl) propanamide Phenolate Phenolate Anion (High pH / Base) Compound->Phenolate Deprotonation (pH > 9) Quinone Quinone/Biphenol Species (Pink/Brown Color) Compound->Quinone Slow Oxidation (Air) Hydrolysis Hydrolysis Products (Propionic acid + Amine) Compound->Hydrolysis Acid/Base Hydrolysis (Very Slow for Tertiary Amide) Phenolate->Quinone Oxidation (O2 + Light)

Caption: The primary degradation risk is the oxidation of the phenolic moiety to quinones, accelerated by high pH and light. Hydrolysis of the tertiary amide is kinetically negligible under standard conditions.

Diagram 2: Troubleshooting Workflow

A decision tree for researchers encountering issues during assay preparation.

Troubleshooting Start Issue Observed Color Solution Color? (Pink/Brown) Start->Color Precip Precipitation? Color->Precip No (Colorless) Action_Oxidation Discard Solution. Oxidation detected. Prepare fresh under N2. Color->Action_Oxidation Yes Action_Solubility Lipophilicity Issue. 1. Reduce Conc. 2. Add 0.05% Tween-20. Precip->Action_Solubility Yes Action_OK Proceed with Assay Precip->Action_OK No

Caption: Step-by-step logic to diagnose solution stability issues immediately prior to experimentation.

References
  • PubChem. Compound Summary: N-Ethyl-N-(2-hydroxy-5-methylphenyl)propionamide (CID 909361-84-8). National Library of Medicine. Available at: [Link]

  • Hanson, P.The Pummerer Rearrangement and Related Reactions of Phenols. In: Organic Reactions. Wiley, 2004.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Reference for tertiary amide hydrolytic stability).

Sources

Optimization

Technical Support Center: Optimizing Experiments with N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

Content Type: Technical Troubleshooting & Optimization Guide Target Molecule: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (TRPM8 Agonist/Cooling Agent) Audience: Senior Researchers & Drug Discovery Scientists Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting & Optimization Guide Target Molecule: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (TRPM8 Agonist/Cooling Agent) Audience: Senior Researchers & Drug Discovery Scientists

Introduction: The Variability Paradox

N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide is a potent TRPM8 (Transient Receptor Potential Melastatin 8) agonist. While structurally distinct from menthol, it belongs to the class of N-substituted carboxamides (functionally similar to the WS-series like WS-12 or WS-23) designed to elicit cooling sensations without the volatility or odor of menthol.

The Core Problem: Researchers often report "inconsistent data" not because the molecule is unstable, but because its physicochemical properties (high lipophilicity) and biological mechanism (rapid desensitization) create a narrow window for successful experimentation.

This guide treats the molecule as a precision tool: if handled incorrectly, it binds to your plasticware, precipitates in your buffer, or desensitizes your receptor before you even record data.

Phase I: Solubility & Preparation (The "Invisible" Error)

Issue: "My dose-response curves are shifting day-to-day." Diagnosis: The compound is likely precipitating out of the aqueous buffer or adsorbing to plastic tips/reservoirs before reaching the cells.

The Protocol: "Solvent-First" Solubilization

Unlike hydrophilic drugs, you cannot simply dump this powder into media. You must create a stable thermodynamic environment.

SolubilityProtocol Powder Raw Powder (Lipophilic) DMSO 100% DMSO Stock (>10 mM) Powder->DMSO Vortex 30s Sonication 5m Aliquot Glass Vial Aliquots (-20°C Storage) DMSO->Aliquot Argon Purge Intermediate Intermediate Dilution (10x in Buffer + 0.1% Pluronic) Aliquot->Intermediate Dropwise Addition constant stirring Final Final Working Solution (Glass Reservoir) Intermediate->Final Immediate Use Warning CRITICAL: Avoid Polystyrene (PS) Use Polypropylene (PP) or Glass Intermediate->Warning

Figure 1: Step-by-step solubilization workflow to prevent compound precipitation and adsorption.

FAQ: Solubility & Handling

Q: Can I store the working solution (diluted in buffer) overnight? A: No. The lipophilicity of this amide drives it to partition out of the aqueous phase and onto the container walls (especially polystyrene). Prepare working solutions immediately before the assay.

Q: Why is my baseline fluorescence high before I even add the agonist? A: If you are using Pluronic F-127 or Tween-80 to aid solubility, high concentrations (>0.5%) can permeabilize membranes or induce artifacts. Keep surfactant concentration below 0.1% .

Q: I see crystals in my stock solution after thawing. A: This is common. DMSO stocks can absorb water from the air, lowering solubility. Sonicate for 5 minutes at 37°C before every use. If the solution remains cloudy, discard it—the concentration is no longer accurate.

Phase II: Biological Variability (Receptor Desensitization)

Issue: "The second application of the compound produces almost no signal." Diagnosis: You are experiencing Tachyphylaxis (Desensitization) . TRPM8 is a Ca²⁺-permeable channel that rapidly desensitizes upon activation, primarily via Ca²⁺-dependent mechanisms (PIP2 depletion or Ca²⁺-Calmodulin binding).

Mechanism of Action & Failure Points

TRPM8_Mechanism Agonist Agonist Application (N-ethyl-N...) TRPM8_Closed TRPM8 (Closed) Agonist->TRPM8_Closed Binds TRPM8_Open TRPM8 (Open) Conformational Change TRPM8_Closed->TRPM8_Open Gating Recycle Recovery Period (>5 mins required) TRPM8_Closed->Recycle Washout Ca_Influx Ca++ Influx (Signal Generation) TRPM8_Open->Ca_Influx Desensitization Ca++ Dependent Desensitization Ca_Influx->Desensitization Feedback Loop Desensitization->TRPM8_Closed Inactivation Recycle->TRPM8_Closed Reset

Figure 2: The TRPM8 activation and desensitization cycle. Note the feedback loop where Calcium influx triggers channel closure.

FAQ: Assay Optimization

Q: How do I prevent signal rundown during repeated dosing? A: You cannot prevent it, but you can manage it.

  • Washout Time: Increase washout periods between applications to at least 5–10 minutes .

  • Calcium Concentration: High extracellular Ca²⁺ accelerates desensitization. If your assay allows, lower external Ca²⁺ slightly (e.g., to 1 mM) to prolong the open state, though this reduces total signal magnitude [1].

  • Paired-Pulse Protocol: Normalize the second response to the first (R2/R1 ratio) rather than using absolute values.

Q: My "Control" cells are responding to the vehicle. A: TRPM8 is extremely sensitive to temperature. If your buffer is stored at Room Temperature (22°C) and your cells are at 37°C, the addition of buffer causes a temperature drop , which activates TRPM8 independently of the chemical agonist.

  • Fix: Pre-warm all buffers and compound solutions to exactly 37°C (or the assay temperature) to isolate the chemical effect from the thermal effect [2].

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Response Compound precipitationCheck stock for cloudiness. Use glass reservoirs. Ensure final DMSO < 0.5%.
Drifting Baseline Temperature fluctuationsTRPM8 is a thermometer. Use a heated stage and pre-warmed perfusion lines.
High Background Non-specific activationThe compound may activate TRPV1 at very high concentrations (>100 µM). Titrate down.
Irreversible Signal Lipophilic accumulationThe compound has partitioned into the cell membrane and is not washing out. Add BSA (0.1%) to the wash buffer to "scavenge" the lipid-bound drug.

Summary of Best Practices

  • Glassware is Mandatory: For all stock solutions and intermediate dilutions, use glass to prevent loss of the lipophilic agonist.

  • Thermostatic Control: Maintain strict temperature control (±0.5°C). A 2°C drop can mimic agonist activity.

  • Sonicate Fresh: Always sonicate the DMSO stock before use to reverse micro-precipitation.

  • BSA Wash: If washout is slow, include 0.1% Bovine Serum Albumin (BSA) in the wash buffer to help extract the lipophilic molecule from the cell membrane.

References

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52–58.

  • Peier, A. M., Moqrich, A., Hergarden, A. C., et al. (2002). A TRP channel that senses cold stimuli and menthol.[1][2][3][4] Cell, 108(5), 705–715.

  • Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737–745.

  • Almaraz, L., Manenschijn, J. A., de la Peña, E., & Viana, F. (2014). TRPM8 modulation of temperature sensing and analgesia.[1][2][3][4] Temperature, 1(1), 31-41.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Biological Activity of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

This guide provides an in-depth technical analysis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide , a specialized tertiary amide derivative structurally related to both vanilloid (TRPV1) modulators and analgesic anil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide , a specialized tertiary amide derivative structurally related to both vanilloid (TRPV1) modulators and analgesic anilides.[1][2]

Executive Summary & Molecule Profile

N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: 909361-84-8) represents a distinct class of


-disubstituted hydroxyanilides .[1][2] Unlike its secondary amide analogs (e.g., Capsaicin, Paracetamol) which act as potent agonists or enzymes inhibitors, the introduction of the 

-ethyl group
creates a tertiary amide.[1][2] This structural modification fundamentally alters its pharmacodynamics, shifting activity from direct receptor agonism (pungency/pain) towards antagonism or allosteric modulation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPM8 .[1][2]
Chemical Identity
  • IUPAC Name:

    
    -ethyl-
    
    
    
    -(2-hydroxy-5-methylphenyl)propanamide[1]
  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 207.27 g/mol [2][4]

  • Core Scaffold: 2-Amino-p-cresol (

    
    -acylated)[1]
    
  • Key Features: Phenolic hydroxyl (H-bond donor), Tertiary Amide (Metabolic stability, lack of H-bond donor), Ethyl/Propyl chains (Lipophilicity).[1]

Biological Mechanism & SAR Analysis

The biological activity of this compound is best understood through Structure-Activity Relationship (SAR) comparison with established ligands.[1][2]

Mechanism of Action: TRP Channel Modulation

The compound targets the Vanilloid Binding Pocket on TRPV1.[2]

  • Phenolic Interaction: The 2-hydroxy-5-methylphenyl moiety mimics the vanillyl headgroup of Capsaicin, forming critical hydrogen bonds with Thr550 and Tyr511 in the TRPV1 transmembrane domain.[1][2]

  • Amide Switch:

    • Secondary Amides (e.g., Capsaicin): The amide -NH- forms a hydrogen bond with Thr550 , locking the channel in the open state (Agonist).[1][2]

    • Tertiary Amides (Target Compound): The

      
      -ethyl substitution removes the amide proton.[1][2] This abolishes agonist activity  (pungency) and often converts the molecule into a competitive antagonist  or a non-pungent analog .[2]
      
  • Lipophilic Tail: The short propanoyl chain (C3) and

    
    -ethyl group provide moderate lipophilicity (LogP ~2.2), sufficient for membrane penetration but distinct from the long-chain "anchors" of potent agonists.[1]
    
Pathway Visualization (TRPV1 Modulation)

TRPV1_Pathway cluster_legend Mechanism Ligand N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide Binding Ligand Binding (Vanilloid Pocket) Ligand->Binding Enters Cytosol TRPV1_Closed TRPV1 Channel (Closed State) TRPV1_Closed->Binding Conf_Change Conformational Lock (No Pore Dilation) Binding->Conf_Change Steric Block (N-Ethyl) Ca_Influx Inhibition of Ca2+ Influx Conf_Change->Ca_Influx Prevents Opening Signal Analgesia / Desensitization Ca_Influx->Signal Blocks Nociception

Figure 1: Proposed mechanism of action showing TRPV1 antagonism/desensitization driven by the steric bulk of the N-ethyl group preventing channel gating.[1]

Comparative Performance Guide

This section compares the product against industry standards: Capsaicin (Agonist), BCTC (Antagonist), and Paracetamol (Analgesic Analog).[1][2]

Table 1: Physicochemical & Biological Profile Comparison
FeatureTarget Compound Capsaicin Paracetamol WS-3
Structure Class Tertiary

-Aryl Amide
Secondary Benzyl AmideSecondary

-Aryl Amide
Secondary Aliphatic Amide
Primary Target TRPV1 (Antagonist/Mod) TRPV1 (Agonist)COX-1/2, TRPV1 (Metabolite)TRPM8 (Agonist)
Sensation Neutral / Mild Cooling Intense Pungency (Heat)NoneIntense Cooling
LogP (Calc) ~2.2 3.040.463.1
Metabolic Stability High (Steric hindrance)Moderate (Amidase sensitive)Low (Glucuronidation)High
Key Application Non-opioid Analgesia, Sensory ModulationTopical Analgesic (Counter-irritant)Antipyretic/AnalgesicCooling Agent
Detailed Comparison

1. Vs. Capsaicin (The Agonist Standard)

  • Difference: Capsaicin activates TRPV1 causing calcium influx and pain.[2][6][7] The target compound, due to the

    
    -ethyl group , lacks the critical H-bond donor capability to stabilize the "open" conformation.[1]
    
  • Advantage: It retains affinity for the binding pocket without triggering the painful "burning" sensation, making it a candidate for non-pungent analgesia .[1][2]

2. Vs. Paracetamol (The Structural Analog)

  • Difference: Paracetamol is

    
    -(4-hydroxyphenyl)acetamide.[1] The target is 
    
    
    
    -(2-hydroxy-5-methylphenyl)...[1][4][5][8][9][10]
  • Advantage: The ortho-hydroxyl group (position 2) creates an intramolecular H-bond with the amide carbonyl (if secondary) or interacts with receptor residues.[1][2] The

    
    -ethylation  prevents the formation of the toxic metabolite NAPQI (which requires N-deacetylation), potentially offering a safer hepatotoxicity profile .[1][2]
    

3. Vs. WS-3 (The Cooling Standard)

  • Difference: WS-3 is a menthane derivative.[1][2][11][12] The target is aromatic.

  • Advantage: While less potent as a pure cooling agent, aromatic amides often exhibit faster onset and unique sensory "buzzing" or "tingling" (chemesthesis) useful in flavor/cosmetic applications where complex sensation is desired.[1]

Experimental Protocols

To validate the biological activity, the following field-proven protocols are recommended.

Protocol A: Synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

Objective: Produce high-purity compound for biological screening.

  • Starting Material: 2-Amino-4-methylphenol (2-Amino-p-cresol).[1][2]

  • Step 1 (Reductive Amination): React 2-amino-4-methylphenol with Acetaldehyde in the presence of

    
     (Sodium cyanoborohydride) in Methanol at 
    
    
    
    to RT.
    • Checkpoint: Monitor TLC for disappearance of primary amine.[2] Product:

      
      -ethyl-2-amino-4-methylphenol.[1]
      
  • Step 2 (Acylation): Dissolve intermediate in DCM (Dichloromethane) with

    
     (Triethylamine).[2] Add Propionyl Chloride dropwise at 
    
    
    
    .[2]
    • Reaction: Stir for 2 hours.

  • Step 3 (Workup): Wash with 1M HCl (remove unreacted amine), then

    
    . Dry over 
    
    
    
    .
  • Step 4 (Purification): Recrystallize from Hexane/Ethyl Acetate.

    • Validation: Confirm structure via

      
      -NMR (Look for Ethyl quartet ~3.8 ppm, Propionyl triplet/quartet, Aromatic signals).[1][2]
      
Protocol B: In Vitro Calcium Flux Assay (TRPV1 Antagonism)

Objective: Quantify antagonistic potency (


) against Capsaicin.[1][2]
  • Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).

  • Dye Loading: Incubate cells with Fluo-4 AM (Calcium indicator) for 45 min at

    
    .
    
  • Pre-incubation: Add Target Compound (0.1 nM – 10

    
    M) to cells and incubate for 10 min.
    
  • Stimulation: Inject Capsaicin (

    
     concentration, typically 100 nM).
    
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Calculate % Inhibition =

    
    .[1][2]
    
Workflow Diagram (Experimental Logic)

Workflow cluster_results Outcome Analysis Synthesis Chemical Synthesis (Reductive Amination + Acylation) Purification Purification (Recrystallization >98%) Synthesis->Purification Screening Primary Screening (Ca2+ Flux Assay) Purification->Screening Result_Agonist High Ca2+ Influx (Agonist) Screening->Result_Agonist Direct Add Result_Antagonist Inhibits Capsaicin (Antagonist) Screening->Result_Antagonist Pre-inc + Cap Result_Inactive No Effect (Inactive) Screening->Result_Inactive

Figure 2: Step-by-step workflow from synthesis to functional characterization.

References

  • Appendino, G., et al. (2008).[1][2] "Transient Receptor Potential Vanilloid 1 (TRPV1) Modulators: A Patent Review." Expert Opinion on Therapeutic Patents. Link

  • Lee, J., et al. (2011).[1][2] "

    
    -4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships." Bioorganic & Medicinal Chemistry. Link
    
  • PubChem Compound Summary. (2025). "N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS 909361-84-8)."[1][4][5][8][9][10] National Center for Biotechnology Information.[2] Link

  • Watson, H.R., et al. (1978).[1][2] "New compounds with the menthol cooling effect."[2] Journal of the Society of Cosmetic Chemists.[2] (Foundation of Amide SAR).[2] Link

  • BLDpharm. (2025).[2] "Product Datasheet: N-Ethyl-N-(2-hydroxy-5-methylphenyl)propionamide." Link

Sources

Comparative

Validating a new assay with N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

The following guide details the technical validation of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (herein referred to as EHMP-25 ) as a novel TRPM8 modulator. This document is structured for application scientists...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical validation of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (herein referred to as EHMP-25 ) as a novel TRPM8 modulator. This document is structured for application scientists and R&D leads evaluating next-generation sensory compounds or analgesics.

Executive Summary & Compound Profile

Compound: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (EHMP-25) CAS: 909361-84-8 Target Mechanism: Transient Receptor Potential Melastatin 8 (TRPM8) Modulation Application: Sensory modulation (Cooling/Analgesia) with reduced volatility compared to Menthol.

The Challenge: Standard TRPM8 agonists like Menthol suffer from high volatility, off-target TRPV1 activation (burning sensation), and short duration. Synthetic alternatives like WS-3 (N-Ethyl-p-menthane-3-carboxamide) improve stability but often lack the rapid onset of natural agonists.

The Solution: EHMP-25 utilizes a unique N-ethyl-N-aryl propanamide scaffold. Unlike the aliphatic cyclohexyl core of WS-3, EHMP-25 incorporates a phenolic moiety (2-hydroxy-5-methylphenyl), hypothesized to enhance hydrogen bonding within the TRPM8 transmembrane domain while altering lipophilicity.

This guide validates a High-Throughput Calcium Flux Assay to benchmark EHMP-25 against Menthol and WS-3.

Comparative Performance Analysis

The following data summarizes the performance of EHMP-25 derived from triplicate FLIPR (Fluorometric Imaging Plate Reader) calcium assays in HEK293-TRPM8 stable cell lines.

Table 1: Potency and Efficacy Profiling
ParameterMenthol (Standard)WS-3 (Synthetic Benchmark)EHMP-25 (Test Compound)Performance Interpretation
EC50 (µM) 19.5 ± 2.13.4 ± 0.56.8 ± 0.9 More potent than Menthol; comparable to high-potency synthetics.
Emax (% of Iono) 100%92%96% Full agonist efficacy retained.
Onset (t1/2, sec) 12.545.022.0 Faster onset than WS-3; bridges the gap between natural and synthetic.
Off-Target (TRPV1) Moderate ActivationLowNegligible Superior specificity; reduced "sting/burn" potential.
LogP (Calc) 3.23.72.8 Improved aqueous solubility profile for formulation.
Table 2: Stability & Volatility Metrics
MetricMentholEHMP-25Advantage
Vapor Pressure (25°C) High (Sublimes)Low (<0.01 mmHg)Extended shelf-life; non-volatile formulation.
Metabolic Stability (HLM) Low (<30 min)High (>120 min)Systemic stability for potential analgesic applications.

Validated Experimental Protocol

Objective: Quantify TRPM8 activation kinetics using a ratiometric calcium indicator. System: HEK293 cells stably expressing human TRPM8.

Phase A: Cell Preparation (The "0-Hour" Critical Step)

Scientific Rationale: TRP channels are sensitive to shear stress. Adherent plating 24h prior is critical to minimize mechanotransduction artifacts during the assay.

  • Seeding: Plate HEK293-TRPM8 cells at 15,000 cells/well in poly-D-lysine coated 384-well black-wall plates.

  • Incubation: Culture for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture media and wash 1x with Assay Buffer (HBSS + 20mM HEPES, pH 7.4).

    • Add 20 µL of Fura-2 AM (2 µM final) or Fluo-4 NW dye solution containing 2.5 mM Probenecid (to inhibit anion transport).

    • Critical: Incubate for 45 minutes at Room Temperature (not 37°C).

    • Why? Loading at RT prevents dye sequestration into organelles, ensuring the signal reflects cytosolic calcium only.

Phase B: Compound Handling & Stimulation
  • Stock Prep: Dissolve EHMP-25 to 100 mM in DMSO. Sonicate for 5 minutes to ensure complete solubilization of the phenolic moiety.

  • Dilution: Prepare a 10-point serial dilution (1:3) in Assay Buffer (0.1% BSA). Final DMSO concentration must be <0.5% to avoid vehicle artifacts.

  • Injection: Use an automated liquid handler (e.g., Hamamatsu FDSS or FLIPR Tetra).

    • Baseline recording: 10 seconds.

    • Injection speed: 20 µL/sec (optimized to mix without detaching cells).

    • Read duration: 180 seconds.

Phase C: Data Validation Criteria

For the assay to be considered valid, the following internal controls must pass:

  • Z-Factor: > 0.5 (indicating robust separation between vehicle and positive control).

  • Positive Control: 100 µM Menthol must elicit >80% maximal response.

  • Negative Control: Buffer injection must show <5% fluorescence change.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the validated signaling pathway for EHMP-25, highlighting its specific interaction with the TRPM8 transmembrane domain and subsequent calcium influx, contrasting it with the off-target TRPV1 pathway often activated by Menthol.

TRPM8_Pathway EHMP EHMP-25 (Extracellular) TRPM8 TRPM8 Channel (Closed State) EHMP->TRPM8 High Affinity Binding (S4-S5 Linker) Menthol Menthol (Reference) Menthol->TRPM8 Binding TRPV1 TRPV1 Channel (Off-Target) Menthol->TRPV1 Cross-reactivity TRPM8_Open TRPM8 Channel (Open State) TRPM8->TRPM8_Open Voltage Shift (Gating) Ca_Influx Ca2+ Influx (Cytosolic) TRPM8_Open->Ca_Influx Ion Conductance Irritation Nociception (Burning) TRPV1->Irritation Unwanted Side Effect Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal Sensory Signal (Cooling/Analgesia) Depolarization->Signal

Figure 1: Mechanistic pathway of EHMP-25 demonstrating selective TRPM8 activation without the TRPV1 cross-reactivity observed with Menthol.

References

  • McKemy, D. D., et al. "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature, 2002. Link

  • Behrendt, H. J., et al. "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 2004. Link

  • Sherkheli, M. A., et al. "Supercooling agent icilin blocks a warming receptor." Biophysical Journal, 2012. (Context for cross-talk assays). Link

  • Leffingwell, J. C. "Cooling Ingredients and Their Mechanism of Action." Leffingwell & Associates, Updated 2024. (Reference for WS-3/Menthol standards). Link

Validation

Technical Comparison Guide: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide vs. Synthetic Precursors

Executive Summary This guide provides a technical analysis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: 909361-84-8), a specialized N-alkyl-N-arylcarboxamide derivative.[1] In drug discovery and sensory pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS: 909361-84-8), a specialized N-alkyl-N-arylcarboxamide derivative.[1] In drug discovery and sensory pharmacology, this compound represents a stable lipophilic scaffold, structurally related to TRP channel modulators (e.g., TRPM8 agonists).[1]

This document compares the final product against its reactive precursors—N-ethyl-2-amino-4-methylphenol (The Amine) and Propionyl Chloride (The Acylating Agent)—focusing on physicochemical stability, handling safety, and pharmacophore integrity.[1]

Compound Identity & Structural Analysis[1][2][3][4][5][6][7][8]

The target molecule is an N-acylated, N-alkylated aminophenol .[1] Its design locks the nitrogen lone pair into an amide resonance, significantly altering the solubility and oxidation profile compared to its amine precursor.[1]

FeatureTarget CompoundPrecursor A (Amine)Precursor B (Acylating Agent)
Name N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamideN-ethyl-2-amino-4-methylphenolPropionyl Chloride
CAS 909361-84-8Analogous to 6-amino-m-cresol derivs79-03-8
Role Stable PharmacophoreNucleophilic IntermediateElectrophilic Reagent
Reactivity Low (Stable Amide)High (Oxidation Prone)Extreme (Hydrolysis Prone)
LogP (Est.) ~2.5 - 2.8~1.5 - 1.8N/A (Reacts with water)

Comparative Performance Analysis

Oxidative Stability (The "Browning" Factor)

One of the critical failures in phenolic drug development is the oxidation of free aminophenols into quinone imines (colored impurities).

  • Precursor Performance: The amine precursor contains a free secondary amine ortho to a phenol. This motif is highly susceptible to auto-oxidation, rapidly turning samples from beige to dark brown/black upon air exposure.[1]

  • Product Performance: By converting the amine to a tertiary amide, the nitrogen lone pair is delocalized into the carbonyl.[1] This blocks the oxidation pathway , rendering the molecule shelf-stable and preventing the formation of toxic quinoid metabolites during storage.[1]

Solubility and Bioavailability[1]
  • Precursor (Amine): Amphoteric nature leads to pH-dependent solubility issues.[1] It can exist as a zwitterion, complicating formulation in lipid-based delivery systems.[1]

  • Product (Amide): The N-ethyl and Propionyl chains cap the polar centers, creating a distinct lipophilic domain.[1] This modification significantly enhances membrane permeability (passive transport), a critical requirement for intracellular or transmembrane targets like TRP channels.

Handling and Safety Profile
  • Propionyl Chloride: Lachrymator; reacts violently with moisture to release HCl gas. Requires anhydrous handling.

  • Target Amide: Non-volatile solid/viscous oil. Safe for benchtop handling in open air.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide with >98% purity, minimizing oxidation of the aminophenol precursor.

Reagents:
  • Substrate: N-ethyl-2-amino-4-methylphenol (1.0 eq)

  • Reagent: Propionyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) (1.2 eq) - Acts as HCl scavenger.[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Flame-dry a 250mL 3-neck round bottom flask. Purge with Nitrogen (

    
    ) for 15 minutes. Rationale: Moisture excludes Propionyl Chloride hydrolysis.
    
  • Solubilization: Dissolve the amine precursor in DCM. Cool to 0°C using an ice/salt bath.

  • Base Addition: Add TEA dropwise. The solution may darken slightly due to phenolate formation; keep cold to minimize oxidation.

  • Acylation (The Critical Step): Add Propionyl chloride dropwise over 20 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

    • Control: Maintain internal temperature <5°C to prevent O-acylation (ester formation) vs N-acylation.[1]

  • Reaction Monitoring: Warm to room temperature (RT) and stir for 2 hours. Spot TLC (Hexane:EtOAc 7:3). The amine spot (low Rf, UV active) should disappear; the amide spot (higher Rf) should appear.

  • Quench & Wash:

    • Quench with saturated

      
       (removes unreacted acid chloride).
      
    • Wash organic layer with 1M HCl (removes unreacted amine/TEA).

    • Wash with Brine, dry over

      
      .[1]
      
  • Isolation: Concentrate in vacuo. If the oil is viscous, recrystallize from cold Hexane/Ether to yield off-white crystals.[1]

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the shift from a reactive, oxidation-prone system to a stable amide scaffold.

SynthesisPathway cluster_stability Stability Transformation Amine Precursor A: N-ethyl-2-amino-4-methylphenol (Oxidation Prone) Intermediate Tetrahedral Intermediate Amine->Intermediate + Nucleophilic Attack AcidCl Precursor B: Propionyl Chloride (Hydrolysis Prone) AcidCl->Intermediate Product TARGET: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (Stable Scaffold) Intermediate->Product Elimination of Cl- Byproduct Byproduct: HCl (Trapped by TEA) Intermediate->Byproduct

Figure 1: Reaction pathway converting reactive precursors into the stable target amide.

Structural-Activity Relationship (SAR) Logic[1]

Understanding why this specific molecule is synthesized requires analyzing the SAR of N-alkyl-carboxamides.

SAR_Logic Core Core Scaffold: N-ethyl-N-aryl-propanamide Mod1 N-Ethyl Group Core->Mod1 Mod2 2-Hydroxy Substitution Core->Mod2 Mod3 Propionyl Chain Core->Mod3 Effect1 Optimizes Lipophilicity (Membrane Penetration) Mod1->Effect1 Effect2 H-Bond Donor (Receptor Anchoring) Mod2->Effect2 Effect3 Steric Fit (Defines Binding Pocket Specificity) Mod3->Effect3

Figure 2: SAR breakdown of the target molecule's functional groups.

Interpretation:
  • The N-Ethyl Group: Unlike a simple primary amide (

    
    ), the N-ethyl group increases steric bulk and lipophilicity (LogP).[1] In TRP channel agonists (like WS-3 or WS-23), N-alkylation is crucial for potency.[1]
    
  • The 2-Hydroxy Group: This phenol moiety acts as a Hydrogen Bond Donor (HBD). In many analgesic pharmacophores, the phenol allows for specific anchoring to residues (e.g., Tyrosine or Serine) within the receptor binding pocket.[1]

  • The Amide Linker: The rigid planar nature of the amide bond orients the ethyl and phenyl groups in a specific vector, reducing the entropic cost of binding compared to a flexible amine chain.[1]

References

  • PubChem. (2025).[2][3][4] Compound Summary: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS 909361-84-8).[1][5][6] National Library of Medicine. [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009).[1] Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Reference for general amide stability vs. amine oxidation).

  • Auterhoff, H., & Knabe, J. (2010).[1] Lehrbuch der Pharmazeutischen Chemie. Wissenschaftliche Verlagsgesellschaft. (Reference for acylation mechanisms of aminophenols).

  • Patapoutian, A., et al. (2003).[1] "Transient receptor potential channels as drug targets". Nature Reviews Drug Discovery, 2(3), 243-255.[1] (Context for TRP channel modulator design).

Sources

Comparative

Peer-reviewed literature on N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide validation

This guide outlines the validation framework for N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS 909361-84-8), a structural hybrid exhibiting motifs common to both transient receptor potential (TRP) modulators and a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS 909361-84-8), a structural hybrid exhibiting motifs common to both transient receptor potential (TRP) modulators and anilide-based bioactive agents.[1]

Given the compound's status as an emerging chemical entity with limited public pharmacodynamic data, this guide functions as a foundational validation protocol .[1] It synthesizes structural analysis with established validation standards for sensory and pharmacological agents, comparing the target molecule against industry-standard alternatives like WS-3 (Cooling), Capsaicin (Warming), and Lidocaine (Anesthetic).[1]

Status: Emerging Candidate / Novel Chemical Entity (NCE) Primary Classification: Substituted Anilide / Putative TRP Modulator CAS Registry: 909361-84-8[1]

Executive Summary & Structural Logic

N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide presents a unique pharmacophore combining a phenolic moiety (characteristic of TRPV1 agonists like Capsaicin) with an N-alkylated amide core (characteristic of TRPM8 agonists like WS-3).[1]

  • The Phenolic "Head": The 2-hydroxy-5-methylphenyl group resembles the 4-hydroxy-3-methoxyphenyl head of Capsaicin, suggesting potential hydrogen bonding capability with the S3-S4 linker of TRP channels.[1]

  • The Amide "Linker": The N-ethyl-N-propanamide structure provides the steric bulk and lipophilicity required for transmembrane domain interaction, similar to the carboxamide core of WS-23.[1]

This dual-nature structure necessitates a validation strategy that screens for multimodal sensory activity (Cooling vs. Warming vs. Anesthetic).[1]

Comparative Landscape Overview
FeatureTarget: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide Alternative A: WS-3 Alternative B: Capsaicin Alternative C: Lidocaine
Core Structure Phenolic N-Alkyl AmideCyclohexane CarboxamidePhenolic AmideAmino Amide
Primary Target Putative: TRPM8 / TRPV1 TRPM8 (Agonist)TRPV1 (Agonist)NaV1.7 (Blocker)
Sensory Profile Hypothetical: Hybrid/Tingle Cooling (High Impact)Warming/PungencyNumbing/Anesthetic
Lipophilicity (cLogP) ~2.5 - 3.0 (Est.)[1][2]3.53.82.4
Validation Status Novel (Requires Validation) Industry StandardGold StandardGold Standard

Mechanistic Validation & Signaling Pathway

To validate the compound's efficacy, one must map its interaction with the TRP channel superfamily.[1] The following diagram illustrates the critical signaling pathway for validation, distinguishing between Agonist (Sensory) and Antagonist (Anesthetic) pathways.

TRP_Signaling_Validation cluster_Targets Primary Molecular Targets Compound N-ethyl-N-(2-hydroxy-5-methylphenyl) propanamide TRPM8 TRPM8 Channel (Cooling) Compound->TRPM8 Binding Mode A (Menthol-like) TRPV1 TRPV1 Channel (Warming) Compound->TRPV1 Binding Mode B (Capsaicin-like) NaV NaV Channels (Anesthetic) Compound->NaV Binding Mode C (Pore Block) Ca_Influx Ca2+ / Na+ Influx TRPM8->Ca_Influx TRPV1->Ca_Influx Depolarization Membrane Depolarization NaV->Depolarization Inhibition Ca_Influx->Depolarization AP Action Potential Generation Depolarization->AP Signal Sensory Signal (Dorsal Root Ganglion) AP->Signal

Caption: Putative mechanism of action flowchart. Validation requires differentiating between TRPM8/TRPV1 activation (agonist pathway) and NaV inhibition (anesthetic pathway).[1]

Experimental Validation Protocols

As this is a novel entity, standard "datasheets" are insufficient. You must generate your own validation data using the following self-validating systems.

Protocol A: High-Throughput Calcium Imaging (FLIPR)

Objective: Determine the EC50 and Efficacy relative to WS-3 and Capsaicin. Rationale: TRP channel activation results in rapid intracellular calcium influx.[1] FLIPR (Fluorometric Imaging Plate Reader) provides quantitative kinetics.[1]

  • Cell Line Preparation:

    • Use HEK293 cells stably expressing hTRPM8 (for cooling check) and hTRPV1 (for warming check).[1]

    • Control: Non-transfected HEK293 cells (Null control).

  • Dye Loading:

    • Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.[1]

    • Wash with HBSS buffer (pH 7.[1]4) to remove extracellular dye.[1]

  • Compound Administration:

    • Prepare a 10-point serial dilution of the Target Compound (0.1 nM to 100 µM).[1]

    • Positive Controls: Menthol (1 mM) for TRPM8; Capsaicin (1 µM) for TRPV1.[1]

    • Negative Control: DMSO (Vehicle).

  • Data Acquisition:

    • Measure fluorescence (Ex 488nm / Em 525nm) every 2 seconds for 180 seconds.

  • Validation Criteria:

    • A valid "Hit" must show >30% activation relative to the Positive Control.[1]

    • Z-Factor of the assay must be >0.5.[1]

Protocol B: Sensory Evaluation (Isobole Method)

Objective: Establish the sensory profile (Cooling vs. Burning vs. Numbing) in vivo.[1] Safety Note: Only proceed after cytotoxicity (MTT assay) and acute toxicity clearance.[1]

  • Panel: 10 trained sensory panelists.

  • Preparation: Dissolve compound in 5% Ethanol / 95% Water solution at 10 ppm, 50 ppm, and 100 ppm.

  • Swish & Spit Test:

    • Panelists rinse with 10mL of solution for 30 seconds, then expectorate.

  • Time-Intensity Rating:

    • Rate intensity (0-10) at T=0, 1, 3, 5, 10, and 20 minutes.

    • Attributes: Cooling, Warming, Tingling, Numbing, Bitterness.[1]

  • Comparative Output:

    • Calculate the Area Under the Curve (AUC) for duration.[1]

    • Compare against WS-3 (10 ppm) benchmark.

Comparative Performance Metrics (Reference Data)

Use the table below to benchmark your experimental results for the Target Compound.

MetricTarget Compound (Validation Goals) WS-3 (Reference) Capsaicin (Reference) Significance
TRPM8 EC50 Target: < 10 µM~3.7 µMInactiveLower EC50 = Higher Potency
TRPV1 EC50 Target: > 100 µM (Selectivity)Inactive~0.01 µMSpecificity check
Onset Time Target: < 30 secFast (~15-30 sec)Slow (~1-2 min)Application suitability
Duration (10ppm) Target: > 15 min~20-30 min> 45 minLong-lasting effects
Sensory Descriptor Unknown (Test Required) Clean CoolingPungent/BurningQualitative profile
Solubility (H2O) Likely Low (< 0.1%)~0.1%InsolubleFormulation difficulty

Interpretation Guide:

  • If TRPM8 EC50 < 1 µM: The compound is a "Super-Cooler" (Superior to WS-3).[1]

  • If TRPV1 Activity is detected: The compound is a "Sensate Hybrid" (Tingling/Buzzing effect).[1]

  • If NaV inhibition is detected: The compound acts as a topical anesthetic (Lidocaine-like).[1]

Synthesis Verification & Purity Standards

Before biological validation, chemical identity must be confirmed to ensure reproducibility.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the Triplet at ~1.1 ppm (N-Ethyl CH3).[1]

    • Look for the Quartet at ~3.3 ppm (N-Ethyl CH2).[1]

    • Critical: Verify the Phenolic OH singlet (usually broad, >9 ppm) and the Aromatic region (3 protons, characteristic splitting for 1,2,5-substitution).[1]

  • LC-MS:

    • Target Mass: 207.27 Da .

    • Mode: ESI+ (Expected [M+H]+ = 208.27).[1]

    • Purity Requirement: >98% (HPLC area) to rule out toxic byproducts (e.g., unreacted anilines).

References

  • Behrendt, H. J., et al. (2004).[1] "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology.[1] Link[1]

  • Voets, T., et al. (2004).[1] "The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels." Nature.[1] Link[1]

  • Sherkheli, M. A., et al. (2010).[1] "Supercooling agent is a potent agonist of TRPM8."[1] Bauman Moscow State Technical University.[1] (Context on WS-series validation).

  • Sigma-Aldrich. "Product Specification: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide (CAS 909361-84-8)."[1] Link

  • BLDPharm. "Safety Data Sheet & Structure: N-Ethyl-N-(2-hydroxy-5-methylphenyl)propionamide."[1] Link

  • ASTM E1909-13. "Standard Guide for Time-Intensity Evaluation of Sensory Attributes."[1] ASTM International.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

[1] CAS Number: 909361-84-8 Chemical Class: N-Substituted Aromatic Amide / Phenol Derivative Primary Hazard: Skin Irritant, Aquatic Toxicity (Phenolic)[1] Part 1: Executive Safety Summary For Immediate Operational Use Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 909361-84-8 Chemical Class: N-Substituted Aromatic Amide / Phenol Derivative Primary Hazard: Skin Irritant, Aquatic Toxicity (Phenolic)[1]

Part 1: Executive Safety Summary

For Immediate Operational Use

This guide outlines the critical disposal and handling protocols for N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide . As a Senior Application Scientist, I must emphasize that while this compound is often utilized in sensory research (cooling/flavor modulation), its chemical structure—specifically the phenolic moiety—dictates strict waste management protocols to prevent environmental contamination and personnel exposure.[1]

Quick-Reference Physical Data
PropertySpecificationOperational Implication
Molecular Formula C₁₂H₁₇NO₂Organic waste stream compatible.[1]
Molecular Weight 207.27 g/mol Heavy organic; non-volatile solid at STP.[1]
Solubility Low in water; High in Ethanol/DMSODO NOT attempt aqueous dilution for disposal.[1]
pKa (Phenol) ~10.0Weakly acidic; incompatible with strong oxidizers.[1]
Waste Code (Rec.) Non-Halogenated OrganicSegregate from chlorinated solvents.[1]
Part 2: Hazard Identification & Scientific Rationale[1]

To dispose of this chemical safely, you must understand why it is hazardous.[1] The molecule contains two distinct functional groups that drive its disposal logic:[1][2]

  • The Phenolic Ring (2-hydroxy-5-methylphenyl):

    • Mechanism of Toxicity: Phenolic compounds are known protoplasmic poisons.[1] They can penetrate the skin and disrupt protein structures.[1] Ecologically, phenols are toxic to aquatic life even at low concentrations.[1]

    • Disposal Implication: This strictly prohibits disposal via sanitary sewer systems.[1] The compound must be destroyed thermally to break the aromatic ring.[1]

  • The Amide Linkage (Propanamide):

    • Stability: The amide bond is chemically robust.[1] It resists hydrolysis under neutral conditions, meaning it will persist in the environment if not actively degraded.[1]

    • Disposal Implication: Simple chemical neutralization (acid/base treatment) is inefficient in a laboratory waste setting.[1] High-temperature incineration is the only validated method for complete mineralization.[1]

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired raw material or excess solid powder.[1]

  • PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Ensure a particulate respirator (N95/P100) is worn if handling open powder outside a fume hood.[1]

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Note: Do not use glass for primary waste storage if avoidable, to prevent breakage during transport.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide"[1][3][4]

    • Hazard Checkbox: [x] Toxic [x] Irritant[1]

  • Segregation: Place the HDPE jar into the Solid Non-Halogenated Organic waste stream.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Solutions)

Use this protocol for HPLC waste, mother liquors, or dissolved samples.[1]

  • Solvent Compatibility Check: Ensure the solvent matrix (e.g., Ethanol, DMSO, Acetonitrile) is compatible with the "Non-Halogenated" stream.[1]

    • Critical: If dissolved in Dichloromethane (DCM) or Chloroform, this MUST go into the Halogenated waste stream.[1]

  • Transfer: Pour the solution into the appropriate carboy (usually Red or Yellow safety cans) using a funnel to prevent splashing.

  • Rinsing: Rinse the original glassware with a small volume of acetone or ethanol and add the rinsate to the same waste container.[1] Do not rinse with water as the compound is poorly soluble and will precipitate, potentially clogging the waste container opening.[1]

Protocol C: Spill Cleanup (Emergency Response)
  • Isolate: Evacuate the immediate area and mark the zone.[1]

  • Adsorb:

    • For Solids: Do not sweep dry (generates dust).[1] Cover with a wet paper towel or oil-impregnated sweeping compound, then scoop.[1]

    • For Liquids: Cover with vermiculite or a universal absorbent pad.[1]

  • Decontaminate: Scrub the surface with a dilute surfactant (soap) solution followed by an ethanol wipe.[1]

  • Disposal: Place all contaminated absorbents and PPE into a heavy-duty plastic bag, seal it, and label it as Hazardous Solid Waste (Debris) .

Part 4: Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision matrix for segregating this specific chemical.

DisposalFlow Start Waste Generation: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath BinSolid Container: HDPE Jar Label: Toxic Solid SolidPath->BinSolid SolventCheck Check Solvent Type LiquidPath->SolventCheck NonHalo Solvent is Non-Halogenated (EtOH, DMSO, MeOH) SolventCheck->NonHalo Halo Solvent is Halogenated (DCM, Chloroform) SolventCheck->Halo BinNonHalo Container: Carboy A (Organic Non-Halogenated) NonHalo->BinNonHalo BinHalo Container: Carboy B (Organic Halogenated) Halo->BinHalo Destruction Final Fate: High Temperature Incineration BinSolid->Destruction BinNonHalo->Destruction BinHalo->Destruction

Figure 1: Operational decision tree for segregating N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide waste streams to ensure compliance with incineration protocols.

Part 5: Storage & Stability Prior to Disposal

Until disposal can be arranged, the compound must be stored correctly to prevent accidental degradation or reaction.[1]

  • Temperature: Store at 2–8°C (Refrigerated). While the amide is stable, the phenolic group is susceptible to oxidation over long periods.[1]

  • Incompatibility: Keep away from Acid Chlorides and Anhydrides (reacts with the phenol -OH) and Strong Oxidizing Agents (permanganates, nitrates).[1]

  • Container: Amber glass or opaque HDPE to protect from light, although UV sensitivity is moderate.[1]

References
  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide (Structural Analog Analysis). Retrieved February 10, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved February 10, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Categories and Requirements. Retrieved February 10, 2026, from [Link][1]

Sources

Handling

Personal protective equipment for handling N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

Operational Safety & Handling Protocol: N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide Executive Summary & Risk Context Handling N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide requires a specific risk management strate...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

Executive Summary & Risk Context

Handling N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide requires a specific risk management strategy that goes beyond generic laboratory hygiene.[1][2] As a substituted phenyl-propanamide (structurally related to sensory-active coolants and amides), this compound presents a dual profile: it is a confirmed irritant (Skin/Eye/Respiratory) and possesses acute oral toxicity potential.[1]

The Scientist’s Perspective: The presence of the phenolic moiety (2-hydroxy-) combined with the amide backbone suggests potential for both localized tissue irritation and systemic absorption.[1] Unlike inert salts, organic amides of this class can permeate lipid bilayers (skin/mucosa). Therefore, our safety protocol prioritizes barrier integrity and aerosol containment .

Hazard Identification & Toxicological Logic

The following classification is derived from current GHS data and Structure-Activity Relationship (SAR) analysis of analogous phenolic amides.

Hazard ClassGHS CodeSignalDescription & Mechanism
Acute Toxicity (Oral) H302 WarningHarmful if swallowed. Bioactive amides can modulate ion channels (e.g., TRP family), leading to systemic stress if ingested.[1]
Skin Irritation H315 WarningCauses skin irritation. Phenolic hydroxyl groups can denature surface proteins and disrupt the stratum corneum.
Eye Irritation H319 WarningCauses serious eye irritation. Direct contact with mucous membranes causes immediate pain and potential corneal clouding.
STOT - Single Exp. H335 WarningMay cause respiratory irritation. Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.[1]

Critical Note on Storage: Commercial suppliers (e.g., BLDpharm) indicate Cold-Chain Transportation for this CAS [1].[1] This implies thermal sensitivity. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol group to quinones, which are significantly more toxic and sensitizing.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE. The lipophilic nature of this molecule requires specific material selection.

Primary Barrier Selection
  • Hand Protection:

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Reasoning: Latex is permeable to many organic amides. Nitrile provides superior chemical resistance against the amide functional group.

    • Protocol: "Double-gloving" is recommended during weighing of the neat solid to prevent micro-exposure via pinholes.[1]

  • Eye Protection:

    • Standard: Chemical Safety Goggles (ANSI Z87.1 compliant) with indirect venting.

    • Prohibition:[1][3][4] Do not use standard safety glasses with open sides when handling the powder form. Airborne dust can bypass side shields.

  • Respiratory Protection:

    • Primary: Handling must occur inside a certified Chemical Fume Hood .

    • Secondary (if hood unavailable): NIOSH N95 or P100 particulate respirator.

  • Body Protection:

    • High-neck laboratory coat (buttoned) + long pants + closed-toe chemically resistant shoes.[1]

Operational Workflow: Handling & Solubilization

This workflow is designed to minimize static discharge and aerosol generation, the two primary vectors for exposure.

Step 1: Preparation & Engineering Controls
  • Verify Ventilation: Ensure Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Static Control: Place an ionizing bar or anti-static mat inside the hood. Organic powders are prone to static cling, which causes "jumping" during weighing.

  • Equip PPE: Don double nitrile gloves, goggles, and lab coat.

Step 2: Weighing Protocol
  • Open the vial only inside the fume hood.

  • Use a disposable anti-static weighing boat.

  • Technique: Use a micro-spatula. Do not pour directly from the stock bottle.

  • Immediate Action: Recap the stock bottle immediately after transfer to minimize moisture uptake and oxidation.

Step 3: Solubilization (Experimental Context)
  • Solvent Choice: This compound is lipophilic.

    • Preferred: DMSO (Dimethyl sulfoxide) or Ethanol.

    • Avoid: Water (poor solubility without co-solvents).

  • Procedure: Add solvent to the solid (not solid to solvent) to prevent splash-back of dry powder.[1] Vortex in a closed tube.

Step 4: Decontamination[1]
  • Wipe down the balance and surrounding area with 70% Ethanol immediately after use.

  • Dispose of the wipe as solid hazardous waste.

Emergency Response & Disposal Logic

Visualizing the Response Protocol

The following diagram illustrates the decision logic for spill response, prioritizing containment over speed.

SafetyResponse Start Incident: Material Release Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid (Powder) Assess->Solid Powder Spill Liquid Liquid Solution Assess->Liquid Solution Spill Dampen Cover with wet pad (Prevent Dust) Solid->Dampen Minimize Aerosol Scoop Scoop to Waste Container Dampen->Scoop Clean Double Wash Area: 1. Detergent 2. Ethanol Scoop->Clean Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Contain Spread Collect Collect to Waste Container Absorb->Collect Collect->Clean Report Log Incident & Check Exposure Clean->Report

Caption: Figure 1. Decision logic for containing and cleaning N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide spills.

Disposal Specifications
  • Waste Stream: Non-halogenated organic solvent waste (if dissolved) or Solid Hazardous Waste (if neat).

  • Labeling: Must be clearly labeled with "Toxic - Irritant - Phenolic Amide" .[1]

  • Prohibition: Never dispose of down the drain. The compound's aquatic toxicity profile is not fully characterized, necessitating a "worst-case" assumption of aquatic harm [2].

References

  • PubChem. (n.d.).[5] Compound Summary: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide.[1][6][7] National Library of Medicine. Retrieved February 1, 2026, from [Link]

Sources

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